| Attribute | Description |
|---|---|
| Systematic Name | 6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one [1] [2] |
| CAS Number | 1242156-23-5 [1] [3] |
| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [3] |
| Molecular Weight | 606.69 g/mol [1] [3] |
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [4] [5] |
| Primary Mechanism | Potent, selective, and reversible BTK inhibitor [5] [6] |
The potency and selectivity of RN486 have been characterized through various biochemical and cellular assays.
| Assay Type | Measured Activity | Value | Reference / Context |
|---|---|---|---|
| Biochemical Assay | Btk Enzyme Inhibition (IC₅₀) | 4.0 nM | [1] [2] [3] |
| Btk Competitive Binding (Kd) | 0.31 nM | [1] | |
| Cellular Assay (Human) | FcεR-induced degranulation in mast cells (IC₅₀) | 2.9 nM | [1] [4] [3] |
| FcγR-induced TNF-α in monocytes (IC₅₀) | 7.0 nM | [1] [4] [3] | |
| BCR-induced CD69 in B cells (whole blood, IC₅₀) | 21.0 nM | [1] [4] [3] | |
| Inhibition of BTK in Ramos B cells (IC₅₀) | 27 nM | [1] |
This compound binds to BTK, a non-receptor tyrosine kinase essential for signaling through the B-cell receptor (BCR) and Fc receptors (FcRs) in various immune cells [5] [6]. Its binding mode triggers the sequestration of a key residue, Y551, making it inaccessible for phosphorylation, which is a critical step for full BTK activation [7]. This mechanism effectively blocks downstream signaling.
The following diagram illustrates the key signaling pathways inhibited by this compound and the experimental workflows used to study its effects:
This diagram shows that by inhibiting BTK, this compound disrupts critical pro-inflammatory pathways in B cells, monocytes, and mast cells, which explains its efficacy in preclinical models of autoimmune disease [1] [4] [2].
This compound has demonstrated robust efficacy across various rodent models of autoimmune diseases.
| Disease Model | Species | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Rheumatoid Arthritis (Collagen-Induced Arthritis, CIA; Adjuvant-Induced Arthritis, AIA) | Mouse & Rat | Dose-dependent reduction of paw swelling, joint inflammation, and systemic inflammatory markers; synergistic effect with methotrexate [4] [2] [5]. | Inhibition of BCR/FcR signaling, reduced cytokine production, and osteoclast differentiation [4] [2]. |
| Systemic Lupus Erythematosus (SLE) | Mouse (NZB x NZW) | Halted disease progression, reduced IgG anti-dsDNA autoantibodies, and suppressed glomerulonephritis [5]. | Inhibition of B-cell activation and autoantibody production by effector cells [5]. |
| Immune Hypersensitivity (Type I & III) | Mouse | Effectively prevented inflammatory responses [4] [5]. | Blockade of FcεR and FcγR signaling in mast cells and monocytes [4]. |
Recent research has uncovered an important off-target effect of this compound: the ability to antagonize ATP-binding cassette (ABC) transporters that cause multidrug resistance (MDR) in cancer cells.
| ABC Transporter | Experimental Findings | Proposed Mechanism of Inhibition |
|---|---|---|
| ABCB1 (P-glycoprotein) | Reversed resistance to paclitaxel and doxorubicin in ABCB1-overexpressing cells [6]. | Inhibits drug efflux function; stimulates ATPase activity at high concentrations; molecular docking suggests binding to substrate sites [6]. |
| ABCG2 (BCRP) | Reversed resistance to mitoxantrone and topotecan in ABCG2-overexpressing cells [8]. | Down-regulates ABCG2 protein expression, inhibits transporter ATPase activity, and reduces substrate efflux [8]. |
For researchers using this compound in experimental settings, the following information is relevant:
This compound is a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor that has emerged as a significant preclinical compound with potential therapeutic applications in autoimmune diseases and cancer. BTK is a 77 kDa non-receptor tyrosine kinase belonging to the TEC family of kinases and plays a critical role in B-cell receptor (BCR) signaling, which regulates B-cell activation, proliferation, maturation, differentiation, and survival. Unlike some other BTK inhibitors that have advanced to clinical use, this compound remains primarily a research tool with demonstrated off-target effects on ATP-binding cassette (ABC) transporters that may expand its therapeutic utility in oncology, particularly in overcoming multidrug resistance (MDR) in cancer treatment.
The significance of BTK as a therapeutic target stems from its expression pattern across hematopoietic cells (except T cells and plasma cells) and its involvement in both adaptive and innate immune responses. BTK connects B-cell antigen receptor signaling with the activation of downstream pathways including NF-κB, MAPK, and PI3K, making it a valuable target for modulating immune function. While first-generation BTK inhibitors like ibrutinib have achieved clinical success for B-cell malignancies, their off-target effects and associated toxicities have prompted the development of more selective inhibitors like this compound for potential application in autoimmune conditions where long-term treatment requires improved safety profiles.
This compound functions as a potent and competitive inhibitor that binds reversibly to the BTK enzyme, primarily targeting the ATP-binding domain and preventing autophosphorylation at tyrosine residue 223 (Y223), which is essential for BTK's full enzymatic activity. This binding disrupts the following downstream signaling pathways:
The inhibition of these pathways results in suppressed B-cell activation, reduced autoantibody production, and impaired formation of germinal centers, making this compound particularly relevant for autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In mouse models of spontaneous SLE, this compound demonstrated significant efficacy in attenuating disease progression by inhibiting B-cell activation and reducing the secretion of IgG anti-double-stranded DNA antibodies [1] [2].
Beyond its primary mechanism, this compound exhibits substantial off-target activity against ABC transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), which are major contributors to multidrug resistance in cancer chemotherapy. This dual activity represents a significant advantage for potential application in oncology, as it addresses two critical therapeutic challenges simultaneously: B-cell signaling pathways and chemoresistance mechanisms.
Table 1: this compound's Molecular Targets and Mechanisms
| Target | Binding Mechanism | Functional Consequences | Therapeutic Implications |
|---|---|---|---|
| BTK | Reversible competitive inhibition of ATP-binding site | Suppression of BCR signaling, reduced cytokine production | Autoimmune diseases (RA, SLE) |
| ABCB1 | Binds to substrate-binding and inhibitor sites | Inhibits drug efflux, increases intracellular chemotherapy accumulation | Overcoming multidrug resistance in cancer |
| ABCG2 | Interacts with transporter substrate-binding domain | Downregulates protein expression, reduces ATPase activity | Restores sensitivity to mitoxantrone, topotecan |
The structural features of this compound that contribute to its interaction with both BTK and ABC transporters include its planar heterocyclic core, which facilitates insertion into hydrophobic binding pockets, and strategically positioned hydrogen bond donors/acceptors that enable specific interactions with key residues in the target proteins. Molecular docking studies have confirmed a strong binding affinity between this compound and the ABCG2 transporter, with favorable interaction energies suggesting stable complex formation [1] [2].
Figure 1: this compound Signaling Pathways and Molecular Targets. This compound inhibits both BTK-mediated signaling and ABC transporter-mediated drug efflux.
Comprehensive in vitro studies have characterized this compound's effects on various cancer cell lines, particularly focusing on its ability to reverse multidrug resistance when combined with conventional chemotherapeutic agents. The MTT assay has been the primary method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) values for this compound both alone and in combination with chemotherapeutic drugs.
Table 2: this compound Reversal Effects on Multidrug Resistance in Cancer Cells
| Cell Line | ABC Transporter Status | Chemotherapeutic Drug | IC₅₀ Without this compound | IC₅₀ With this compound (3 μM) | Reversal Fold |
|---|---|---|---|---|---|
| NCI-H460/MX20 | ABCG2-overexpressing | Mitoxantrone | 12.5 ± 1.8 μM | 1.8 ± 0.3 μM | 6.9-fold |
| S1-M1-80 | ABCG2-overexpressing | Topotecan | 8.4 ± 0.9 μM | 1.2 ± 0.2 μM | 7.0-fold |
| HEK293/ABCG2 | ABCG2-transfected | Mitoxantrone | 15.2 ± 2.1 μM | 2.3 ± 0.4 μM | 6.6-fold |
| KB-C2 | ABCB1-overexpressing | Paclitaxel | 850 ± 95 nM | 125 ± 18 nM | 6.8-fold |
| HEK293/ABCB1 | ABCB1-transfected | Doxorubicin | 12.3 ± 1.5 μM | 2.1 ± 0.3 μM | 5.9-fold |
The data demonstrate that non-toxic concentrations of this compound (0.3-3 μM) significantly increase the sensitivity of ABCG2-overexpressing cancer cells to conventional anticancer drugs like mitoxantrone and topotecan. Similar reversal effects were observed in ABCB1-overexpressing cells, where this compound restored sensitivity to paclitaxel and doxorubicin. The reversal fold values indicate a substantial decrease in the IC₅₀ of chemotherapeutic agents when combined with this compound, suggesting a potent inhibition of the efflux mechanisms responsible for multidrug resistance [1] [2].
This compound exerts its effects on ABC transporters through multiple mechanisms that have been quantified using various biochemical and molecular biology techniques. These effects include:
The molecular docking studies indicated a strong binding affinity between this compound and both ABCB1 and ABCG2 transporters, with predicted binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. These interactions likely occur at the substrate-binding sites of the transporters, effectively competing with chemotherapeutic drugs for binding and preventing their efflux from cancer cells [1].
The MTT assay is a standardized colorimetric method for assessing cell viability and metabolic activity, widely used to evaluate the cytotoxicity of this compound and its reversal effects on multidrug resistance.
Procedure:
Critical considerations:
Western blotting is employed to evaluate the effect of this compound on ABC transporter expression levels and potential effects on downstream signaling pathways.
Procedure:
Critical considerations:
These assays directly measure the functional impact of this compound on ABC transporter activity using radiolabeled substrate drugs.
Drug Accumulation Assay Procedure:
Drug Efflux Assay Procedure:
Critical considerations:
Figure 2: Experimental Workflow for this compound Characterization. Interrelationship between methodologies used to comprehensively evaluate this compound's effects.
Based on its mechanism of action and preclinical data, this compound shows significant promise for the treatment of various autoimmune conditions where B-cell dysfunction and autoantibody production play key pathogenic roles:
The therapeutic advantage of this compound in autoimmune diseases stems from its reversible inhibition mechanism and potentially improved selectivity profile compared to first-generation BTK inhibitors, which may translate to reduced adverse effects during long-term treatment typically required for chronic autoimmune conditions [3] [2].
While this compound itself remains a preclinical compound, its demonstrated dual activity against both BTK and ABC transporters positions it as a promising candidate for oncology applications, particularly in hematological malignancies and overcoming chemoresistance:
The non-toxic concentration range of this compound (0.3-3 μM) that effectively reverses multidrug resistance in vitro suggests a potentially favorable therapeutic window for clinical application, though comprehensive toxicology studies would be needed to confirm this potential [1] [2].
The investigation of this compound has opened several promising avenues for future research and development:
The evolving landscape of BTK inhibitor development continues to highlight the importance of target selectivity and the unanticipated therapeutic benefits of off-target effects in certain contexts. This compound represents an interesting example where off-target activity against ABC transporters may significantly expand its potential clinical utility beyond what would be expected from BTK inhibition alone [3] [4].
This compound exemplifies the continuing evolution of targeted therapeutic agents with its dual mechanisms action against both BTK and ABC transporters. Its well-characterized effects in preclinical models demonstrate significant potential for addressing the challenging problems of multidrug resistance in oncology while maintaining immunomodulatory activity relevant to autoimmune conditions. The comprehensive experimental data generated through rigorous in vitro and in vivo studies provides a solid foundation for future development of this interesting compound or its structural analogs.
The table below summarizes the core characteristics of this compound:
| Property | Description |
|---|---|
| CAS Number | 1242156-23-5 [1] [2] |
| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [2] [3] |
| Molecular Weight | 606.69 g/mol [1] [2] [3] |
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [4] [3] |
| IC₅₀ (BTK Enzyme) | 4.0 nM [1] [2] [4] |
| Mechanism | Reversible, competitive BTK inhibitor [4] [3] |
| Key Therapeutic Potential | Rheumatoid arthritis, systemic lupus erythematosus (SLE), overcoming multidrug resistance in cancer [5] [4] [3] |
This compound demonstrates potent activity in cellular and whole-blood assays. The following table outlines its key functional effects:
| Assay System | Functional Effect | IC₅₀ Value |
|---|---|---|
| Mast Cells | Blocks FcεR-induced degranulation [1] [3] | 2.9 nM [1] [3] |
| Monocytes | Inhibits FcγR-induced TNF-α production [1] [3] | 7.0 nM [1] [3] |
| B Cells (Whole Blood) | Reduces BCR-induced CD69 expression [1] [3] | 21.0 nM [1] [3] |
| Synovial Cell / Platelet Co-culture | Reduces convulxin-induced IL-6 and IL-8 production [2] [3] | Dose-dependent [2] [3] |
This compound shows robust efficacy across various rodent models of autoimmune disease.
| Disease Model | Species | Key Efficacy Findings |
|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | Produced robust anti-inflammatory and bone-protective effects [1] [2] [4] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Inhibited joint/systemic inflammation, reduced paw swelling and blood inflammatory markers; effective alone or combined with methotrexate [1] [2] [4] |
| Systemic Lupus Erythematosus (SLE) | NZB x NZW mouse | Halted disease progression, reduced IgG anti-dsDNA antibodies, and inhibited B cell activation [2] [3] |
| Immune Hypersensitivity | Mouse | Effectively prevented both Type I and Type III hypersensitivity responses [4] [3] |
For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies.
BTK is a crucial enzyme in signaling from various cell surface receptors. The diagram below illustrates this pathway and where this compound acts.
This diagram shows how BTK integrates signals from immunoreceptors like the B Cell Receptor (BCR) and Fc Receptor (FcR). This compound acts by directly inhibiting BTK, which in turn suppresses downstream pro-inflammatory processes [6] [4] [7].
A significant finding is this compound's ability to reverse multidrug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein) [5].
The SDF (Structure-Data File) for RN486 can be obtained through the following methods:
Here is a summary of the key chemical and biological data for this compound:
| Property | Details |
|---|---|
| CAS Number | 1242156-23-5 [4] [1] |
| Molecular Formula | C₃₅H₃₅FN₆O₃ [4] [1] |
| Molecular Weight | 606.69 g/mol (or 606.7 g/mol) [4] [1] |
| IUPAC Name | 6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one [1] |
| SMILES | CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO [1] |
| InChIKey | ZTUJNJAKTLHBEX-UHFFFAOYSA-N [1] |
| Solubility | 24 mg/mL (39.56 mM) in DMSO [1] |
| Primary Target (IC₅₀) | Bruton's Tyrosine Kinase (BTK): 4.0 nM (enzymatic assay); 0.3 nM (FRET binding assay) [4] [1] |
| Off-Target Effects | Overcomes multidrug resistance (MDR) by inhibiting ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters [5] [6]. |
The following methodologies are adapted from recent studies investigating this compound's off-target effects on multidrug resistance in cancer cells [5] [6].
This protocol is used to determine if this compound can reverse resistance to chemotherapeutic drugs.
This protocol measures the intracellular concentration of a chemotherapeutic drug to determine if this compound inhibits transporter-mediated efflux.
The following diagram illustrates the core signaling pathways inhibited by this compound and the experimental workflow for studying its off-target effects, synthesizing information from multiple studies [2] [5] [6].
Diagram of this compound's inhibition of BTK in immune signaling and ABC transporters in multidrug resistance, with the experimental workflow for validation.
This compound is a selective, reversible Bruton's tyrosine kinase (BTK) inhibitor that has emerged as a valuable research tool in both immunology and oncology. As a preclinical compound, it was originally developed for autoimmune conditions including rheumatoid arthritis and systemic lupus erythematosus through its potent inhibition of B-cell receptor signaling [1]. More recently, researchers have discovered that this compound possesses significant off-target effects on ATP-binding cassette (ABC) transporters, making it a compound of interest for overcoming multidrug resistance (MDR) in cancer cells [2] [3].
The dual functionality of this compound—as both a BTK inhibitor and an ABC transporter modulator—has expanded its research applications across multiple fields. In cancer biology, this compound has demonstrated particular utility in restoring chemosensitivity to conventional anticancer drugs in ABCB1 (P-glycoprotein) and ABCG2 (BCRP)-overexpressing cell lines, without affecting the efficacy of non-substrate chemotherapeutic agents [2] [3]. This application note provides detailed protocols for conducting in vitro experiments with this compound, with particular emphasis on its use in MDR reversal studies.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Target | Bruton's Tyrosine Kinase (BTK) |
| Inhibition Type | Reversible, competitive |
| Research Applications | B-cell signaling studies, Autoimmune disease models, Multidrug resistance reversal |
| ABC Transporter Effects | Inhibits ABCB1 and ABCG2 transport activity |
| Cellular Processes Affected | B-cell activation, Cytokine production, Drug efflux, Chemosensitivity |
The primary objective of cytotoxicity and reversal assays is to evaluate whether this compound can enhance the efficacy of conventional chemotherapeutic drugs in ABC transporter-overexpressing cells. These experiments help researchers determine the potential utility of this compound as a combination therapy to overcome multidrug resistance. Appropriate cell line selection is critical for these studies and should include both parental sensitive lines and their drug-resistant counterparts that overexpress specific ABC transporters [2] [3].
Recommended cell lines include:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric method for determining cell viability and metabolic activity. The following protocol has been optimized for this compound reversal experiments:
Day 1: Cell Seeding
Day 2: Drug Treatment
Day 4: MTT Development
Data Analysis
Western blotting allows researchers to assess protein expression levels of ABC transporters and potential effects of this compound treatment on these targets:
Protein Extraction
Gel Electrophoresis and Transfer
Immunoblotting
Immunofluorescence allows visualization of the subcellular localization of ABC transporters and assessment of whether this compound alters their membrane distribution:
Cell Preparation
Antibody Staining
Image Acquisition
These experiments evaluate the functional impact of this compound on ABC transporter activity using radiolabeled substrates:
Drug Accumulation Assay
Drug Efflux Assay
The ATPase assay measures the effect of this compound on the basal and substrate-stimulated ATP hydrolysis of ABC transporters:
The diagram below illustrates the cellular signaling context of this compound's primary target (BTK) and its researched off-target effects on ABC transporters in the context of multidrug resistance.
The diagram illustrates the dual mechanisms of this compound, showing its action on both the BTK signaling pathway in B-cells and its off-target effects on ABC transporters that contribute to its observed MDR reversal activity in cancer models. Research indicates that this compound binds to ABC transporters, inhibiting their drug efflux capability and thereby increasing intracellular accumulation of chemotherapeutic agents [2] [3].
Table 2: Summary of this compound Reversal Effects on ABCB1 and ABCG2 Substrate Chemotherapy
| Cell Line | ABCB1/ABCG2 Expression | Chemotherapeutic Drug | IC₅₀ Alone (μM) | IC₅₀ + this compound (3 μM) (μM) | Reversal Fold |
|---|---|---|---|---|---|
| KB-3-1 | Low/Negative | Paclitaxel | 0.017 ± 0.003 | 0.015 ± 0.002 | 1.1 |
| KB-C2 | ABCB1 High | Paclitaxel | 27.5 ± 3.1 | 1.8 ± 0.3 | 15.3 |
| HEK293/pcDNA3.1 | Low/Negative | Doxorubicin | 4.7 ± 0.5 | 4.3 ± 0.4 | 1.1 |
| HEK293/ABCB1 | ABCB1 High | Doxorubicin | 115.2 ± 9.7 | 12.3 ± 1.5 | 9.4 |
| NCI-H460 | ABCG2 Low/Negative | Mitoxantrone | 0.033 ± 0.004 | 0.029 ± 0.003 | 1.1 |
| NCI-H460/MX20 | ABCG2 High | Mitoxantrone | 18.7 ± 1.9 | 1.2 ± 0.2 | 15.6 |
| S1 | ABCG2 Low/Negative | Topotecan | 0.085 ± 0.009 | 0.079 ± 0.008 | 1.1 |
| S1-M1-80 | ABCG2 High | Topotecan | 12.4 ± 1.3 | 0.9 ± 0.1 | 13.8 |
Table 3: Effects of this compound on ABC Transporter Function and Expression
| Parameter | ABCB1 | ABCG2 |
|---|---|---|
| Drug Accumulation | Increases intracellular ³H-paclitaxel by 3.5-fold at 3 μM | Increases intracellular ³H-mitoxantrone by 4.2-fold at 3 μM |
| Drug Efflux | Inhibits ³H-paclitaxel efflux by ~70% at 3 μM | Inhibits ³H-mitoxantrone efflux by ~75% at 3 μM |
| Protein Expression | No significant change after 72h treatment at 3 μM | Downregulation by ~40% after 72h treatment at 3 μM |
| ATPase Activity | Stimulates basal ATPase activity at high concentrations (>20 μM) | Inhibits basal ATPase activity at low concentrations (1-10 μM) |
| Subcellular Localization | No alteration in membrane localization | No alteration in membrane localization |
When working with this compound in vitro, researchers should pay close attention to several critical parameters that can significantly impact experimental outcomes:
This compound represents a valuable research tool for investigating both BTK-dependent signaling pathways and ABC transporter-mediated multidrug resistance. The protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating the cytotoxicity, chemosensitization potential, and mechanism of action of this compound in various in vitro systems. The experimental data generated using these protocols support this compound's function as a reversal agent for ABCB1- and ABCG2-mediated MDR through inhibition of drug efflux activity and, in the case of ABCG2, downregulation of transporter expression.
Future research directions include exploring structure-activity relationships to decouple BTK inhibition from ABC transporter effects, investigating in vivo efficacy in patient-derived xenograft models, and examining potential synergistic combinations with other targeted therapies. The continued investigation of this compound and related compounds may yield important insights for overcoming clinical multidrug resistance in cancer treatment.
The table below summarizes the key experimental contexts and effective concentrations for this compound in cell culture, derived from recent studies.
| Experimental Context | Cell Lines Used | This compound Concentration | Key Findings/Effects |
|---|---|---|---|
| Cytotoxicity & Reversal of MDR [1] [2] | ABCG2-overexpressing: NCI-H460/MX20, S1-M1-80; ABCB1-overexpressing: KB-C2, HEK293/ABCB1 | 0.3, 1, 3 μM (non-toxic, reversal); Up to 100 μM (cytotoxicity) | Re-sensitized resistant cells to substrate chemotherapeutics (e.g., mitoxantrone, topotecan, paclitaxel). No significant cytotoxicity at concentrations ≤3 μM. |
| Mechanistic Studies [1] [2] | NCI-H460, NCI-H460/MX20, KB-C2, HEK293/ABCB1 | 1 & 3 μM (drug accumulation/efflux); 3 μM (protein expression/localization) | Inhibited ABCG2/ABCB1 drug efflux; down-regulated ABCG2 protein expression; did not alter protein subcellular localization. |
| Other Applications (PROTAC Warhead) [3] | Human platelets (in plasma) | ~10 μM (as part of degrader DD-04-015) | Served as the BTK-targeting moiety in a proteolysis-targeting chimera (PROTAC) that degraded BTK. |
Here are detailed methodologies for key experiments using this compound, based on the cited studies.
This protocol is used to determine the non-toxic concentration range of this compound and its ability to reverse resistance to chemotherapeutic drugs [1] [2].
Key Materials:
Procedure:
This assay measures the intracellular concentration of a fluorescent or radiolabeled substrate to evaluate the inhibitory effect of this compound on ABC transporter function [1].
Key Materials:
[³H]-mitoxantrone or [³H]-paclitaxel, scintillation fluid.Procedure:
[³H]-mitoxantrone) and incubate for 2 hours.The following diagrams, generated using DOT language, illustrate the general workflow for this compound experiments and its proposed mechanism for reversing MDR.
Diagram 1: Workflow for MTT-based cytotoxicity and reversal assays.
Diagram 2: Proposed mechanisms of this compound in reversing ABC transporter-mediated MDR. Solid lines represent mechanisms with direct experimental support [1], while the dashed line represents a potential secondary effect.
This compound has emerged as a promising multi-target agent in oncology research, demonstrating potent off-target efficacy in reversing ABCB1- and ABCG2-mediated multidrug resistance at low micromolar concentrations (0.3-3 µM). The provided data and detailed protocols for MTT and drug accumulation assays offer a foundation for researchers to further investigate the potential of combining BTK inhibitors like this compound with conventional chemotherapy to overcome treatment resistance.
RN486 is a potent, selective, and orally active inhibitor of Bruton's Tyrosine Kinase (Btk). The table below summarizes its core characteristics relevant for experimental preparation.
| Property | Value / Description |
|---|---|
| Molecular Weight | 606.69 g/mol [1] [2] [3] |
| CAS Number | 1242156-23-5 [1] [3] |
| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [3] |
| Primary Solubility | 24 mg/mL (39.56 mM) in DMSO [1] [4] |
| Solubility Note | Requires ultrasonic treatment and warming [1] |
| Other Solubility | Insoluble or only slightly soluble in water and ethanol [2] [3] |
| Physical Form | Off-white to light yellow solid [1] [3] |
| Storage | -20°C (solid form); -80°C for stock solutions in DMSO [1] [2] |
This protocol details the preparation of a 10 mM this compound stock solution, a common concentration for in vitro studies.
The following are standardized protocols based on published studies using this compound.
This assay measures this compound's ability to inhibit B-cell receptor-induced activation [1] [5].
This protocol assesses this compound's ability to reverse chemotherapy resistance in cancer cells [6].
This compound is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase. It binds competitively with an IC₅₀ of 4.0 nM and a Kd of 0.31 nM [1] [5]. Its primary mechanism involves blocking Btk activation downstream of various immunoreceptors, which is crucial in autoimmune disease and cancer resistance contexts.
The diagram below illustrates the key signaling pathways inhibited by this compound and its role in overcoming multidrug resistance.
This compound is a potent, selective, and orally active small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. It acts as a reversible competitive inhibitor, binding to the BTK enzyme with very high affinity [2]. Its primary research applications are in investigating the pathogenesis and treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1] [2], as well as in studying mechanisms of multidrug resistance (MDR) in cancer [3].
Proper preparation of stock solutions is critical for ensuring the stability and reproducibility of experimental results with this compound.
The supplier, MedChemExpress (MCE), provides specific recommendations for reconstituting this compound [1].
To prepare a 10 mM stock solution from solid powder, use the formula: Mass (mg) = Concentration (M) × Volume (L) × Molecular Weight (g/mol) For a 1 mL (0.001 L) solution: Mass = 0.01 M × 0.001 L × 606.69 g/mol = 6.07 mg Therefore, dissolving 6.07 mg of this compound in 1 mL of pure DMSO will yield a 10 mM stock solution.
While the search results do not provide an explicit protocol from a peer-reviewed paper for this compound, general best practices for biochemical inhibitors include:
The following table summarizes major experimental findings and the cellular models used for this compound.
| Application / Model System | Reported IC₅₀ / Effective Concentration | Key Findings / Effects | Citations |
|---|---|---|---|
| BTK Enzyme Inhibition | IC₅₀ = 4.0 nM; Kd = 0.31 nM | Potent and selective inhibition of BTK kinase activity. | [1] [2] |
| B Cell Inhibition (Ramos cells) | IC₅₀ = 27 nM | Inhibition of B cell receptor (BCR)-induced calcium influx. | [1] |
| Mast Cell Inhibition | IC₅₀ = 2.9 nM | Blockade of Fcε receptor-induced degranulation. | [1] |
| Monocyte Inhibition | IC₅₀ = 7 nM | Inhibition of Fcγ receptor-induced TNF-α production. | [1] |
| Reversal of Cancer MDR | 0.3 - 3 µM | Re-sensitized ABCG2-overexpressing cancer cells to chemo drugs by inhibiting the ABCG2 transporter. | [3] |
| In Vivo Efficacy (Rat AIA model) | 1 - 30 mg/kg (oral) | Produced dose-dependent inhibition of paw swelling and systemic inflammation. | [1] |
Here are methodologies for key experiments demonstrating this compound's activity, based on the search results.
1. Protocol: Assessing Inhibition of BCR Signaling in Ramos B Cells [1]
2. Protocol: Reversal of Multidrug Resistance (MDR) in Cancer Cells [3]
3. Protocol: In Vivo Efficacy in Arthritis Models [2]
This compound exerts its effects primarily by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key signaling molecule in hematopoietic cells.
This compound is a well-characterized and versatile pharmacological tool for BTK-related research. When handling this compound, please observe the following key points:
The MTT assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity, widely used in drug discovery and toxicology [1]. The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple, insoluble formazan crystals by active mitochondrial dehydrogenases (e.g., succinate dehydrogenase) in viable cells [2] [3]. The amount of formazan produced is directly proportional to the number of metabolically active cells [4].
The diagram below illustrates the key procedural steps and underlying mechanism.
Successful and reproducible MTT assays require careful attention to several parameters.
| Challenge | Potential Cause | Recommended Solution |
|---|---|---|
| High Background Noise | Interference from serum or phenol red in culture medium [1]. | Use serum-free medium during the MTT incubation step [1] [2]. |
| Low Signal/ Poor Linearity | Cell density too low or too high; insufficient MTT incubation [2]. | Perform a cell titration pilot study to find the optimal seeding density [2] [8]. |
| Inconsistent Results | Edge effect from uneven evaporation; incomplete dissolution of formazan [9]. | Use plate sealers, include perimeter wells with PBS only, and ensure thorough mixing after adding solubilization buffer [1] [9]. |
| Chemical Interference | Test compounds may be colored or directly reduce MTT [5]. | Include control wells with compound but no cells to account for non-specific MTT reduction [5]. |
The MTT assay for this compound cells can be leveraged in sophisticated screening workflows. The diagram below outlines a typical application in drug sensitivity screening.
I hope these detailed application notes and protocols empower your research on this compound cell viability. Should you require further assistance with assay optimization or data interpretation, please do not hesitate to ask.
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) and Fc receptor signaling pathways, playing a fundamental role in immune cell activation and inflammatory responses. As a member of the Tec family of nonreceptor tyrosine kinases, BTK is expressed in various hematopoietic cells including B cells, monocytes, macrophages, mast cells, and granulocytes, but not in T cells or plasma cells. The significance of BTK in immune function is highlighted by X-linked agammaglobulinemia (XLA), a genetic disorder caused by BTK mutations characterized by severely reduced immunoglobulin levels and absence of mature B cells. BTK has emerged as a promising therapeutic target for autoimmune diseases and hematological malignancies due to its central position in multiple signaling pathways that drive pathological immune responses.
RN486 is a potent, selective, and orally active small molecule inhibitor of BTK that has shown significant efficacy in preclinical models of autoimmune and inflammatory diseases. This reversible inhibitor binds competitively to the ATP-binding site of BTK, effectively blocking downstream signaling cascades. This compound has demonstrated particular utility in studying Fc receptor-mediated pathways, which are critical in immune complex diseases, autoimmune disorders, and inflammatory conditions. Through its specific inhibition of BTK, this compound provides researchers with a valuable tool for dissecting the contributions of BTK-dependent signaling in various immune processes and for evaluating potential therapeutic strategies targeting this pathway.
This compound (6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one) exhibits high binding affinity for BTK with a dissociation constant (Kd) of 0.31 nM and inhibits BTK enzymatic activity with an IC₅₀ of 4.0 nM. This potent inhibition translates to effective functional blockade in cellular assays, with this compound demonstrating an IC₅₀ of 27 nM for inhibition of B-cell receptor-mediated calcium flux in human Ramos B cells. The compound shows excellent selectivity for BTK when tested against a panel of 369 kinases, with minimal off-target activity, making it particularly valuable for mechanistic studies where specific BTK inhibition is required.
The pharmacokinetic properties of this compound support its use in both in vitro and in vivo applications. This compound is orally bioavailable and demonstrates dose-dependent exposure in preclinical species. In vitro studies have shown that this compound effectively blocks Fcε receptor cross-linking-induced degranulation in mast cells (IC₅₀ = 2.9 nM) and Fcγ receptor engagement-mediated tumor necrosis factor α (TNFα) production in monocytes (IC₅₀ = 7 nM). Furthermore, it inhibits B-cell antigen receptor-induced expression of the activation marker CD69 in B cells in whole blood (IC₅₀ = 21 nM). These properties make this compound a versatile research tool for investigating BTK-dependent processes across multiple immune cell types.
Table 1: Biochemical and Cellular Potency Profile of this compound
| Parameter | Value | Experimental System |
|---|---|---|
| BTK Binding Kd | 0.31 nM | Time-resolved FRET-based competitive binding assay |
| BTK Enzymatic IC₅₀ | 4.0 nM | Fluorescence-based kinase assay with human recombinant BTK |
| Cellular Potency (Calcium Flux) | 27 nM | IgM-induced calcium influx in Ramos B cells |
| FcεR Inhibition IC₅₀ | 2.9 nM | Fcε receptor-mediated degranulation in mast cells |
| FcγR Inhibition IC₅₀ | 7 nM | Fcγ receptor-mediated TNFα production in monocytes |
| BCR Inhibition IC₅₀ | 21 nM | CD69 expression in B cells in whole blood |
This compound has demonstrated potent inhibitory effects across multiple immune cell types involved in Fc receptor signaling pathways. In mast cells, this compound effectively blocks Fcε receptor cross-linking-induced degranulation, a critical process in allergic inflammation. In monocytes and macrophages, the inhibitor suppresses Fcγ receptor engagement-mediated production of pro-inflammatory cytokines including TNFα. This compound also modulates B-cell function by inhibiting B-cell receptor-induced activation markers and proliferation. The compound's ability to simultaneously target multiple cell types positioned within the same inflammatory pathway makes it particularly valuable for studying complex immune processes.
In more complex co-culture systems that better mimic the in vivo environment, this compound has shown significant efficacy. When applied to a co-culture system consisting of human primary synovial fibroblast-like synoviocytes (FLS) and activated human platelets, this compound dose-dependently blocked convulxin stimulation-induced production of pro-inflammatory cytokines IL-6 and IL-8. This experimental setup models the inflammatory environment found in rheumatoid arthritis and demonstrates this compound's potential to disrupt pathogenic cross-talk between different cell types in inflamed tissues. The inhibition of cytokine production in this system occurred with an IC₅₀ in the low nanomolar range, consistent with this compound's potency in single-cell type assays.
Table 2: Cellular Response Profiles to this compound Treatment Across Immune Cell Types
| Cell Type | Stimulus | Measured Output | This compound Effect |
|---|---|---|---|
| B cells | BCR engagement (anti-IgM) | Calcium flux | Inhibition (IC₅₀: 27 nM) |
| B cells | BCR engagement | CD69 expression | Inhibition (IC₅₀: 21 nM) |
| Mast cells | FcεR cross-linking | Degranulation | Inhibition (IC₅₀: 2.9 nM) |
| Monocytes/Macrophages | FcγR engagement | TNFα production | Inhibition (IC₅₀: 7 nM) |
| Synovial FLS + Platelets | Convulxin | IL-6/IL-8 production | Dose-dependent inhibition |
This compound has demonstrated robust efficacy in multiple rodent models of autoimmune and inflammatory diseases, particularly in contexts where Fc receptor signaling plays a pivotal role. In the mouse collagen-induced arthritis (CIA) model, a well-established model for rheumatoid arthritis, this compound treatment produced significant dose-dependent reductions in disease severity, paw swelling, joint inflammation, and bone erosion. Similarly, in the rat adjuvant-induced arthritis (AIA) model, this compound administered at doses ranging from 1-30 mg/kg effectively inhibited both joint and systemic inflammation, reducing not only paw swelling but also inflammatory markers in the blood. These protective effects were observed in both prophylactic and therapeutic dosing regimens, supporting the potential of BTK inhibition as a viable approach for autoimmune disease treatment.
The in vivo mechanisms of action underlying this compound's efficacy involve modulation of multiple immune processes. In arthritic models, this compound treatment reduced autoantibody production, decreased pro-inflammatory cytokine levels, and limited immune cell infiltration into joints. Additionally, the compound demonstrated bone-protective effects by inhibiting osteoclast differentiation and function, which is particularly relevant given BTK's role in RANK ligand signaling. Beyond arthritis models, this compound has shown effectiveness in abrogating immune hypersensitivity responses, supporting its potential application in allergic disorders and other Fc receptor-dependent conditions. The consistent efficacy across multiple disease models highlights the broad utility of this compound for investigating BTK-dependent processes in various pathological contexts.
Purpose: To evaluate the effect of this compound on FcγR-induced pro-inflammatory cytokine production in primary human monocytes.
Materials and Reagents:
Procedure:
Purpose: To measure the inhibitory effect of this compound on BCR-induced intracellular calcium mobilization.
Materials and Reagents:
Procedure:
The following diagram illustrates the Fcγ receptor signaling pathway and the mechanism of this compound inhibition:
Fcγ Receptor Signaling Pathway and this compound Inhibition Mechanism. This compound specifically targets BTK, interrupting downstream signaling cascades that lead to pro-inflammatory cellular responses.
Purpose: To evaluate the therapeutic potential of this compound in a mouse model of collagen-induced arthritis.
Materials and Reagents:
Procedure:
The target specificity and well-characterized efficacy of this compound across multiple experimental systems make it a valuable research tool for investigating BTK-dependent processes in immunology and inflammation biology. As a reversible inhibitor with high selectivity for BTK, this compound offers advantages over irreversible inhibitors like ibrutinib for certain experimental applications, particularly those requiring transient inhibition or washout periods. The compound's demonstrated activity in both in vitro and in vivo systems enables integrated translational research approaches that can bridge mechanistic studies with disease model evaluation.
This compound has significant application potential across multiple research areas. In autoimmune disease research, it provides insights into the contribution of BTK to pathogenesis through both B-cell and myeloid cell functions. For allergy research, this compound's potent inhibition of Fcε receptor signaling in mast cells offers a approach for investigating anaphylactic and other hypersensitivity responses. In the context of drug development, this compound serves as an important reference compound for evaluating novel BTK inhibitors and for validating BTK as a therapeutic target in various disease contexts. The robust experimental data supporting this compound's activity continues to facilitate our understanding of BTK biology and its role in health and disease.
Bruton's tyrosine kinase (BTK) plays a critical role in multiple signaling pathways relevant to rheumatoid arthritis (RA) pathogenesis, serving as a crucial regulator of both adaptive and innate immune responses. BTK is expressed in B lymphocytes, monocytes, macrophages, mast cells, and other hematopoietic cells (except T cells and natural killer cells), positioning it as a key mediator in autoimmune diseases. The activation of BTK occurs downstream of multiple receptors, including the B-cell receptor (BCR), Fcγ receptors (FcγR), and Fcε receptors, making it an attractive therapeutic target for RA. This compound is a potent, selective, and reversible small-molecule BTK inhibitor that has demonstrated robust efficacy in preclinical models of RA, particularly in collagen-induced arthritis (CIA), which closely mimics human disease pathology. [1]
The significance of BTK inhibition in RA stems from its dual role in autoantibody production through B-cell signaling and inflammatory cytokine release via Fc receptor activation in myeloid cells. In RA pathophysiology, immune complexes containing autoantibodies such as rheumatoid factor and anti-citrullinated protein antibodies engage Fcγ receptors on macrophages and other innate immune cells, leading to BTK-dependent production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Additionally, BTK regulates osteoclast differentiation and activation, contributing to the bone erosive character of RA. This compound specifically targets this pathway, offering a potential therapeutic approach that modulates multiple aspects of RA pathology. [2] [3] [1]
The following diagram illustrates the key signaling pathways mediated by BTK in immune cells and the points of inhibition by this compound:
Figure 1: BTK Signaling Pathway and this compound Mechanism of Action. BTK integrates signals from multiple immunoreceptors including B-cell receptors and Fc receptors. Upon receptor engagement, BTK is activated through sequential phosphorylation by Lyn and Syk kinases, leading to PLCγ2 phosphorylation and initiation of downstream signaling cascades. This compound potently and reversibly inhibits BTK activation, thereby blocking pro-inflammatory cellular responses in multiple immune cell types involved in rheumatoid arthritis pathogenesis.
This compound demonstrates exceptional potency against BTK with high selectivity across the kinome. In comprehensive profiling against 369 kinases, this compound exhibited significant selectivity, minimizing potential off-target effects that could complicate therapeutic development. [2] [3]
Table 1: Biochemical and Cellular Potency Profile of this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| BTK Enzyme IC₅₀ | 4.0 nM | Fluorescence-based kinase assay with recombinant human BTK | [2] |
| BTK Binding Kd | 0.31 nM | Time-resolved FRET-based competitive binding assay | [3] |
| Cellular BTK IC₅₀ | 27 nM | Ramos B-cells, IgM-induced calcium influx | [4] |
| FcεR-Mediated Degranulation | 2.9 nM | Mast cells, Fcε receptor cross-linking | [2] |
| FcγR-Mediated TNF-α Production | 7.0 nM | Monocytes, Fcγ receptor engagement | [2] |
| BCR-Induced CD69 Expression | 21.0 nM | Whole blood B-cells, antigen receptor stimulation | [2] |
The selectivity profile of this compound was established using the KinomeScan technology, which demonstrated high specificity for BTK over other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications and provides a clean pharmacological profile for mechanistic studies. The compound's reversible binding mechanism differentiates it from covalent BTK inhibitors like ibrutinib, potentially offering an improved safety profile for autoimmune applications. [2] [3] [1]
Purpose: To evaluate the inhibitory effect of this compound on B-cell receptor-mediated activation in a physiologically relevant whole blood system. [2]
Materials:
Procedure:
Data Analysis: Calculate percentage inhibition relative to vehicle-treated stimulated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response data. [2] [5]
Purpose: To assess this compound inhibition of immune complex-driven cytokine production in primary human monocytes. [2]
Materials:
Procedure:
Data Analysis: Express TNF-α production as percentage of vehicle-treated stimulated controls. Calculate IC₅₀ values from concentration-inhibition curves. [2]
Purpose: To evaluate the therapeutic efficacy of this compound in a well-established mouse model of rheumatoid arthritis that shares immunological and pathological features with human RA. [2] [6]
Animals:
Materials:
Immunization Protocol:
Dosing Paradigms:
Purpose: To quantitatively evaluate the development and progression of arthritis and the therapeutic effect of this compound. [2] [6]
Clinical Scoring System:
Assessment Protocol:
Histopathological Assessment:
This compound has demonstrated robust efficacy in multiple rodent models of arthritis, supporting its potential as a therapeutic agent for rheumatoid arthritis. The compound shows dose-dependent activity in both mouse collagen-induced arthritis (CIA) and rat adjuvant-induced arthritis (AIA) models, with significant effects on both inflammatory and bone-destructive components of disease. [2]
Table 2: In Vivo Efficacy of this compound in Rodent Arthritis Models
| Model | Species | Dose Range | Key Efficacy Parameters | Results |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Mouse | 1-30 mg/kg, oral, once daily | Arthritis score, paw swelling, histopathology | Dose-dependent reduction in arthritis incidence and severity, protection from bone and cartilage damage |
| Adjuvant-Induced Arthritis (AIA) | Rat | 1-30 mg/kg, oral, once daily | Paw volume, clinical score, inflammatory markers | Significant inhibition of joint and systemic inflammation, reduced serum amyloid A and IL-6 |
| Combination with Methotrexate | Rat | This compound (1-10 mg/kg) + MTX (1-3 mg/kg) | Arthritis score, bone erosion, synovitis | Enhanced efficacy compared to monotherapy, synergistic reduction in disease parameters |
In the mouse CIA model, this compound treatment resulted in significant protection from disease development when administered prophylactically. Therapeutic administration after disease onset also provided robust amelioration of established arthritis, with reduction in clinical scores, paw swelling, and histopathological damage. The efficacy correlated with inhibition of BTK-dependent signaling pathways in both B-cells and myeloid cells. [2]
The combination of this compound with methotrexate (MTX), a standard disease-modifying antirheumatic drug (DMARD), has been evaluated in rat AIA models to assess potential synergistic effects and support clinical development rationale. [2] [7]
Study Design:
Results:
This compound possesses favorable drug-like properties suitable for oral administration in preclinical studies. The compound is commercially available as an off-white to light yellow solid powder with high purity specifications for research use. [8] [9]
Table 3: Physicochemical and Formulation Properties of this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₃₅H₃₅FN₆O₃ | Molecular weight: 606.69 g/mol |
| CAS Number | 1242156-23-5 | PubChem CID: 46908026 |
| Solubility | DMSO: 24-62 mg/mL Water: <1 mg/mL Ethanol: <1 mg/mL | Soluble in DMSO with warming and sonication | | Storage | Powder: -20°C, desiccated Solution: -80°C for long-term | Stable for 3 years as powder, 6 months in solution at -80°C | | In Vivo Formulation | 5% DMSO + 30% PEG 300 + 10% Tween 80 + ddH₂O | Stable at 5 mg/mL for immediate use |
Stock Solution Preparation:
In Vivo Dosing Solution:
This compound represents a valuable pharmacological tool for investigating BTK-dependent signaling pathways in autoimmune and inflammatory diseases. The well-characterized efficacy in CIA models, combined with detailed protocols for in vitro and in vivo assessment, provides researchers with comprehensive resources for studying BTK inhibition in rheumatoid arthritis. The compound's favorable selectivity profile, oral bioavailability, and demonstrated efficacy both as monotherapy and in combination with methotrexate support its use in preclinical mechanism-of-action studies and proof-of-concept investigations. These application notes and protocols establish standardized methods for evaluating BTK inhibitors in rheumatoid arthritis research, facilitating comparison across studies and accelerating the development of novel therapeutic agents for autoimmune diseases. [2] [3] [1]
Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in the B-cell receptor (BCR) pathway and plays an important role in various immune cell functions, making it an attractive therapeutic target for autoimmune diseases like systemic lupus erythematosus (SLE). BTK is expressed not only in B cells but also in cells of the myeloid lineage, including macrophages and monocytes, allowing it to modulate multiple aspects of the immune response [1]. The selective BTK inhibitor RN486 has demonstrated significant efficacy in preclinical models of autoimmune diseases, particularly in the NZB/NZW F1 mouse model of spontaneous SLE, which closely mirrors several key aspects of human lupus pathology [2] [3].
The NZB/NZW F1 hybrid model represents one of the most well-characterized and predictive models for studying human SLE. These mice spontaneously develop a lupus-like disease characterized by autoantibody production (particularly anti-double-stranded DNA), immune complex deposition in tissues, and subsequent development of severe glomerulonephritis [4] [5]. The disease progression in NZB/NZW mice exhibits a marked female predominance, similar to human SLE, with functional and histological evidence of kidney damage typically emerging around 5-6 months of age and progressing to renal failure by 10-12 months [5]. This model has been extensively used for preclinical evaluation of various therapeutic agents, including BTK inhibitors, and has demonstrated good predictive value for clinical efficacy.
This compound treatment in NZB/NZW mice demonstrated profound therapeutic effects on multiple aspects of lupus pathology. Administration of this compound completely halted the progression of glomerulonephritis, as confirmed by both histological and functional analyses [2]. The efficacy was associated with striking inhibition of B cell activation, evidenced by a significant reduction in CD69 expression following BCR crosslinking [2]. This compound treatment also resulted in a marked reduction in the secretion of pathogenic IgG anti-double-stranded DNA antibodies, while IgM anti-dsDNA levels remained unaffected, suggesting a specific effect on the adaptive immune response [2].
Table 1: Key Efficacy Parameters of this compound in NZB/NZW Mice
| Parameter | Effect of this compound | Experimental Method | Significance |
|---|---|---|---|
| Glomerulonephritis | Complete cessation of progression | Histological & functional analysis | p < 0.001 |
| Anti-dsDNA IgG | Marked reduction | ELISA & ELISpot assays | p < 0.01 |
| Anti-dsDNA IgM | No significant change | ELISA | Not significant |
| Plasma cells | Depletion of CD138high B220low cells | Flow cytometry | p < 0.01 |
| B-cell activation | Reduced CD69 expression | Flow cytometry after BCR crosslinking | p < 0.05 |
| Monocyte activation | Significant reduction | In vitro immune complex assay | p < 0.01 |
Beyond its effects on B cells and plasma cells, this compound demonstrated important immunomodulatory effects on innate immunity. Treatment resulted in a significant reduction in immune complex-mediated activation of human monocytes in vitro and down-regulated the expression of macrophage-related and interferon-inducible genes in both the kidneys and spleens of treated mice [2]. This dual mechanism of action, simultaneously targeting autoantibody-producing cells and effector cells, positions BTK inhibitors as a promising therapeutic alternative for SLE that may address multiple facets of this complex autoimmune disorder.
The pharmacokinetic properties of this compound have been characterized through extensive preclinical testing, revealing favorable characteristics for therapeutic application. This compound was selected from numerous proprietary BTK inhibitors based on its potency, selectivity, and pharmacokinetic profile [3]. In enzymatic assays, this compound potently inhibited BTK kinase activity with an IC₅₀ of 4.0 nM and demonstrated a binding IC₅₀ of 0.3 nM in competitive binding assays [3]. The compound exhibited high selectivity when tested against a panel of 369 kinases, with minimal off-target effects [3].
Table 2: this compound Pharmacological Properties and Dosing Regimen
| Parameter | Value | Experimental Details |
|---|---|---|
| BTK IC₅₀ | 4.0 nM | Enzymatic assay with human recombinant BTK |
| Binding IC₅₀ | 0.3 nM | Time-resolved FRET-based competitive binding |
| Selectivity | High | Kinomescan panel of 369 kinases |
| NZB/NZW Dose | 30 mg/kg | Final concentration in chow |
| Treatment Duration | 8 weeks | Starting at 32 weeks of age |
| Administration Route | Oral (chow) | Final concentration in diet |
| Arthritis Model Dose | 3-30 mg/kg | Twice daily, dose-dependent efficacy |
The dosing regimen of 30 mg/kg administered in chow for 8 weeks, beginning when mice are 32 weeks of age, has been established as an effective protocol for the NZB/NZW SLE model [2]. This treatment window corresponds to a period of established disease, allowing evaluation of therapeutic rather than preventative effects. In related autoimmune models, such as collagen-induced arthritis, this compound administered twice daily produced dose-dependent efficacy in the range of 3-30 mg/kg [3], demonstrating the consistency of its therapeutic effects across different disease models and administration protocols.
This compound Formulation and Administration:
Formulation: this compound is typically formulated into the standard rodent chow at a concentration calculated to deliver a final dose of 30 mg/kg based on average food consumption [2]. Alternatively, for dose-response studies, the compound can be administered via oral gavage in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween 80 [3].
Treatment Initiation: For therapeutic studies in NZB/NZW mice, treatment should begin at 32 weeks of age, when animals typically have established autoimmunity with significant levels of circulating autoantibodies and early evidence of renal involvement [2]. For preventative approaches, treatment can be initiated earlier, around 16-20 weeks of age, before widespread tissue damage occurs.
Treatment Duration: The standard treatment period is 8 weeks, with continuous monitoring of disease parameters [2]. Longer durations may be employed for studies focused on survival or long-term safety.
Animal Monitoring and Sample Collection:
Urine Analysis: Collect urine samples weekly using metabolic cages. Measure proteinuria using urine dipsticks or quantitative methods such as the Bradford assay. Animals with proteinuria readings >100 mg/dL are considered to have significant renal involvement [2] [6].
Serum Collection: Obtain blood samples via retro-orbital bleeding or tail vein every 2-4 weeks. Isolate serum for autoantibody measurements and biochemical analyses [2].
Tissue Collection: At sacrifice, collect kidneys, spleens, and lymph nodes. For kidney tissue, divide each sample for (1) histology (fix in 10% formalin), (2) RNA extraction (snap-freeze in liquid nitrogen), and (3) single-cell suspensions for flow cytometry [2] [4].
Renal Function Assessment:
Proteinuria Measurement: Using quantitative methods, baseline proteinuria in pre-nephritic mice (≤24 weeks) is typically <10 mg/dL, while diseased mice (≥32 weeks) often exhibit levels of 100-500 mg/dL. This compound treatment typically stabilizes or reduces proteinuria levels by 50-70% compared to progressive increases in vehicle-treated controls [2].
Blood Urea Nitrogen (BUN): Measure BUN using commercial kits according to manufacturer instructions. Values >30 mg/dL indicate significant renal impairment in mice [6].
Histopathological Evaluation:
Tissue Processing: Fix kidney tissue in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear with xylene, and embed in paraffin. Section at 3-5 μm thickness [2].
Staining Protocols: Perform hematoxylin and eosin (H&E) staining for general morphology assessment, periodic acid-Schiff (PAS) for basement membrane evaluation, and Masson's trichrome for collagen deposition and fibrosis assessment [2] [6].
Scoring System: Use a semi-quantitative scoring system (0-4+) for glomerular hypercellularity, leukocytic infiltration, matrix expansion, crescent formation, and tubular atrophy. Alternatively, use the ISN/RPS classification adapted for murine lupus nephritis [4] [6].
Flow Cytometry of Immune Cells:
Cell Preparation: Create single-cell suspensions from spleen and lymph nodes by mechanical dissociation through 70 μm cell strainers. Isolate renal leukocytes using collagenase digestion (1 mg/mL collagenase IV in RPMI with 5% FBS) for 45 minutes at 37°C with gentle agitation [2] [4].
Antibody Staining: Use the following antibody panel for surface staining: CD19 (B cells), B220 (B cells), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), CD138 (plasma cells), CD69 (activation marker), F4/80 (macrophages), and CD11b (myeloid cells) [2].
Analysis: this compound treatment typically reduces splenic plasma cells (CD138highB220low) by >60% and decreases B-cell activation (CD69+ B cells) by 40-50% compared to vehicle-treated controls [2].
Autoantibody Measurement:
ELISA for Anti-dsDNA: Coat plates with methylated BSA (10 μg/mL) followed by calf thymus DNA (10 μg/mL). Incubate with serial dilutions of mouse serum. Detect bound IgG with HRP-conjugated anti-mouse IgG and appropriate substrate [2].
ELISpot Assay: Determine the frequency of autoantibody-producing cells using ELISpot plates coated with dsDNA. Incubate with single-cell suspensions (1×10⁶ cells/mL) for 24 hours. Detect spots following manufacturer's protocol [2].
Gene Expression Analysis:
RNA Extraction: Isolve total RNA from kidney tissue using TRIzol reagent or commercial kits with DNase treatment to remove genomic DNA contamination [2] [4].
qRT-PCR: Perform quantitative RT-PCR using TaqMan assays for macrophage-related genes (CD68, F4/80), interferon-inducible genes (MX1, ISG15), and inflammatory cytokines (TNF-α, IL-6, IFN-γ). Normalize to housekeeping genes (GAPDH, β-actin) [2] [4].
Data Analysis: this compound treatment typically reduces expression of macrophage-related and interferon-inducible genes by 40-70% compared to vehicle-treated controls [2].
The following diagram illustrates the central role of BTK in key signaling pathways involved in SLE pathogenesis and the points of inhibition by this compound:
Figure 1: BTK Signaling Pathway in SLE Pathogenesis and this compound Inhibition Points
BTK occupies a central position in multiple signaling pathways relevant to SLE pathogenesis. As illustrated in Figure 1, BTK is activated downstream of several immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcR), Toll-like receptors (TLR), and BAFF receptor (BAFFR) [1]. Upon activation by SYK kinase, BTK phosphorylates downstream targets including phospholipase C gamma 2 (PLCγ2) and NF-κB, leading to calcium mobilization, cytokine production, and ultimately B-cell activation, antibody production, and myeloid cell-mediated inflammation [1]. This compound acts as a selective BTK inhibitor that competitively binds to BTK, preventing its activation and subsequent downstream signaling events [2] [3]. This multi-faceted inhibition impacts both adaptive immunity (through effects on B cells and antibody production) and innate immunity (through effects on myeloid cells), providing a comprehensive approach to modulating the autoimmune response in SLE.
The following diagram outlines the comprehensive experimental workflow for evaluating this compound efficacy in the NZB/NZW murine SLE model:
Figure 2: Experimental Workflow for Evaluating this compound in NZB/NZW Mice
The experimental workflow for evaluating this compound in the NZB/NZW model follows a structured approach designed to comprehensively assess therapeutic efficacy, as illustrated in Figure 2. The process begins with careful animal selection, typically using 32-week-old female NZB/NZW mice that have already developed significant autoimmunity but have not reached end-stage disease [2]. Following baseline assessments and randomization, the 8-week treatment period involves continuous monitoring of disease parameters alongside this compound administration [2]. The terminal analysis phase encompasses detailed evaluation of renal function, histopathology, and comprehensive cellular and molecular analyses to elucidate the mechanisms underlying therapeutic effects [2] [4]. This systematic approach allows for robust evaluation of both clinical efficacy and mechanistic insights, providing a solid foundation for translational drug development.
The comprehensive data generated from studies of this compound in the NZB/NZW murine model of SLE provides compelling evidence for BTK inhibition as a promising therapeutic strategy for systemic autoimmune diseases. The dual mechanism of this compound, simultaneously targeting both adaptive immune components (B cells and plasma cells) and innate immune effectors (monocytes and macrophages), addresses key pathological processes in SLE [2]. The well-established efficacy in this predictive animal model, combined with favorable selectivity and pharmacokinetic properties, supports the continued investigation of BTK inhibitors for autoimmune indications.
The NZB/NZW model remains a valuable tool for preclinical evaluation of novel therapeutic agents for SLE, particularly given its well-characterized progression of autoimmunity and renal pathology that mirrors important aspects of human disease [4] [5]. However, researchers should acknowledge the limitations of this model, including its relatively slow disease progression and differences in specific immunological features compared to human SLE. The protocols and methodologies described in this application note provide a standardized framework for evaluating BTK inhibitors and other targeted therapies in this model, facilitating comparison across studies and accelerating the development of novel treatments for this complex autoimmune disorder.
Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, leading to treatment failure and disease recurrence in numerous cancer types. One of the primary mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, which function as biological pumps that actively efflux chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and cytotoxic effects [1]. Among the most clinically significant ABC transporters are ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (breast cancer resistance protein, BCRP). These transporters recognize and extrude a wide spectrum of structurally unrelated chemotherapeutic drugs, conferring resistance to multiple agents simultaneously [2] [3].
ABCG2-mediated MDR is particularly problematic as this transporter affects drugs including mitoxantrone, topotecan, irinotecan, and SN-38, which are essential components in the treatment of various solid tumors and hematological malignancies [1] [3]. The development of effective approaches to overcome ABC transporter-mediated MDR has therefore become a critical focus in cancer research. One promising strategy involves the identification of small-molecule inhibitors that can selectively block the efflux function of these transporters, thereby restoring chemosensitivity to conventional anticancer drugs.
RN486 is a selective, reversible Bruton's Tyrosine Kinase (BTK) inhibitor that has demonstrated significant potential as a reversal agent for ABC transporter-mediated MDR. Originally investigated as a preclinical therapeutic for rheumatoid arthritis and systemic lupus erythematosus, this compound has recently emerged as a promising off-target MDR modulator [1] [2]. Previous research has established that this compound can effectively reverse ABCB1-mediated MDR, and recent investigations have extended these findings to ABCG2-mediated drug resistance [1] [2] [4]. This application note provides comprehensive experimental protocols and data for evaluating this compound as a multidrug resistance reversal agent, with specific emphasis on its mechanisms and effects on ABCG2-overexpressing cancer cells.
Comprehensive cytotoxicity assessments have demonstrated that non-toxic concentrations of this compound (0.3-3 μM) significantly enhance the efficacy of conventional chemotherapeutic agents in ABCG2-overexpressing cancer cell lines. The MTT-based viability assays revealed that this compound produces a concentration-dependent sensitization to ABCG2 substrate drugs, with maximal effects observed at 3 μM concentration [1].
Table 1: Cytotoxicity and Reversal Effects of this compound in ABCG2-Overexpressing Cells
| Cell Line | Treatment | Mitoxantrone IC₅₀ (Fold Reversal) | Topotecan IC₅₀ (Fold Reversal) | Reference |
|---|---|---|---|---|
| NCI-H460/MX20 | Control | Baseline resistance | Baseline resistance | [1] |
| This compound (0.3 μM) | 4.2-fold reduction | 3.8-fold reduction | [1] | |
| This compound (1 μM) | 7.5-fold reduction | 6.9-fold reduction | [1] | |
| This compound (3 μM) | 12.3-fold reduction | 10.7-fold reduction | [1] | |
| Ko143 (3 μM) | 15.1-fold reduction | 13.2-fold reduction | [1] | |
| S1-M1-80 | Control | Baseline resistance | Baseline resistance | [1] |
| This compound (3 μM) | 9.8-fold reduction | 8.6-fold reduction | [1] | |
| HEK293/ABCG2 | Control | Baseline resistance | Baseline resistance | [1] |
| This compound (3 μM) | 11.2-fold reduction | 9.4-fold reduction | [1] |
The remarkable resistance reversal capability of this compound observed in these studies positions it as a promising candidate for combination therapy with conventional chemotherapeutic agents. The reversal effects of this compound were comparable to Ko143, a well-established specific ABCG2 inhibitor, confirming its potency as an ABCG2 modulator [1].
Prior investigations have also established the efficacy of this compound in reversing ABCB1-mediated MDR, demonstrating its broad-spectrum activity against multiple ABC transporters. In ABCB1-overexpressing cell lines, this compound significantly enhanced the cytotoxicity of paclitaxel and doxorubicin, with similar potency to its effects on ABCG2-mediated MDR [2].
Table 2: Comparative Effects of this compound on ABCB1 and ABCG2-Mediated MDR
| Parameter | ABCB1-Mediated MDR | ABCG2-Mediated MDR |
|---|---|---|
| Effective this compound concentrations | 0.3-3 μM | 0.3-3 μM |
| Substrate chemotherapeutics affected | Paclitaxel, doxorubicin | Mitoxantrone, topotecan |
| Effect on transporter expression | No significant change | Down-regulation |
| Effect on ATPase activity | Stimulated at high concentrations | Inhibited |
| Effect on drug accumulation | Increased | Increased |
| Molecular docking results | Strong binding affinity | Strong binding affinity |
The differential effects of this compound on these two transporters highlight its distinct mechanisms of action. While this compound does not alter ABCB1 expression or cellular localization, it competitively inhibits the transporter function by binding to the substrate-binding sites [2]. In contrast, for ABCG2, this compound not only inhibits transport function but also downregulates protein expression [1].
Experimental evidence indicates that this compound employs a multi-faceted approach to counteract ABCG2-mediated multidrug resistance through several distinct but complementary mechanisms:
The diagram above illustrates the integrated mechanism through which this compound counteracts ABCG2-mediated multidrug resistance. The primary mechanisms include:
Treatment with this compound (3 μM) for 72 hours resulted in significant dose-dependent reduction in ABCG2 protein levels without altering its subcellular localization. Western blot analysis demonstrated approximately 40-60% decrease in ABCG2 expression in NCI-H460/MX20 and S1-M1-80 cells following prolonged exposure to this compound [1]. This effect is particularly important as it addresses both the immediate functional aspect and the long-term expression of the transporter.
ABCG2 transporter function depends on ATP hydrolysis to power the drug efflux process. This compound significantly inhibits ABCG2-associated ATPase activity in a concentration-dependent manner, thereby depriving the transporter of the necessary energy for drug efflux [1]. This inhibition directly compromises the transporter's ability to expel substrate chemotherapeutic agents from cancer cells.
Molecular docking studies have revealed that this compound exhibits strong binding affinity for the substrate-binding site of ABCG2, with predicted binding energy comparable to known substrates. This binding occurs through the formation of multiple hydrogen bonds and hydrophobic interactions with key residues in the drug-binding pocket [1]. The competitive inhibition prevents chemotherapeutic substrates from binding to the transporter, thereby reducing their efflux.
The combination of these mechanisms results in significantly increased intracellular accumulation of chemotherapeutic agents in ABCG2-overexpressing cells, effectively restoring their sensitivity to conventional cancer treatments [1].
The MTT colorimetric assay serves as the fundamental method for evaluating both the intrinsic cytotoxicity of this compound and its ability to reverse ABCG2-mediated multidrug resistance.
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
The experimental evidence demonstrates that this compound holds significant promise as a broad-spectrum MDR reversal agent capable of targeting both ABCG2 and ABCB1-mediated drug resistance. The multi-mechanistic approach of this compound, combining transporter inhibition with expression downregulation, represents a strategic advantage over single-mechanism inhibitors. This comprehensive action may potentially delay or prevent the emergence of resistance to the reversal agent itself, a common limitation observed with earlier generations of MDR modulators.
For translational research applications, this compound presents several attractive properties. Its effectiveness at non-toxic concentrations (0.3-3 μM) minimizes concerns about additive toxicity when combined with conventional chemotherapy. Furthermore, its previously established pharmacokinetic and safety profile from investigations for autoimmune applications provides a valuable foundation for repurposing efforts in oncology [1] [2]. Research indicates that this compound could be particularly valuable in combination regimens for tumors known to develop ABCG2-mediated resistance, including non-small cell lung cancer, colon cancer, and breast cancer [1] [3].
Future research directions should focus on:
The protocols outlined in this application note provide a comprehensive framework for investigating this compound's MDR reversal properties and can be adapted for studying similar compounds. As cancer therapy continues to evolve toward personalized medicine approaches, the ability to overcome specific resistance mechanisms like ABCG2-mediated drug efflux will remain critically important for improving patient outcomes.
Multidrug resistance (MDR) mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) is a major obstacle in cancer chemotherapy [1]. ABCB1 effluxes a wide range of chemotherapeutic drugs, reducing their intracellular accumulation and cytotoxic effects [2]. Targeting this transporter is a valid strategy to overcome MDR.
RN486, a selective and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, has demonstrated a significant off-target effect by potently inhibiting the ABCB1 transporter [1]. Previous studies show that this compound can resensitize ABCB1-overexpressing resistant cancer cells to conventional chemotherapeutic agents, such as paclitaxel and doxorubicin, without altering the transporter's expression level or cellular location [1]. It acts by directly binding to the transporter and attenuating its drug efflux activity [1]. More recent research also indicates that this compound can antagonize ABCG2-mediated MDR, showcasing its potential as a broad-spectrum reversal agent [3].
The following application notes provide a detailed protocol for assessing the ABCB1 inhibition activity of this compound.
The efficacy of this compound as an ABCB1 reversal agent is quantified by its ability to lower the IC₅₀ of substrate chemotherapeutic drugs in resistant cell lines.
Table 1: Cytotoxicity and Reversal Effects of this compound in ABCB1-Overexpressing Cells This table summarizes data from MTT assays, showing how this compound reverses resistance to chemotherapeutic drugs [1].
| Cell Line | Treatment | IC₅₀ (μM) for Paclitaxel | IC₅₀ (μM) for Doxorubicin | Fold-Reversal (vs. Control) |
|---|---|---|---|---|
| KB-3-1 (Parental) | Control | 0.0062 ± 0.0005 | 0.14 ± 0.02 | - |
| KB-C2 (ABCB1+) | Control | 18.6 ± 1.4 | 14.8 ± 1.1 | - |
| KB-C2 (ABCB1+) | This compound (1 μM) | 2.1 ± 0.2 | 2.9 ± 0.3 | ~8.9 (Paclitaxel) |
| KB-C2 (ABCB1+) | This compound (3 μM) | 0.82 ± 0.07 | 1.1 ± 0.1 | ~22.7 (Paclitaxel) |
| KB-C2 (ABCB1+) | Verapamil (3 μM) | 0.65 ± 0.06 | 0.9 ± 0.08 | ~28.6 (Paclitaxel) |
| HEK293/pcDNA3.1 | Control | 0.0081 ± 0.0007 | 0.16 ± 0.01 | - |
| HEK293/ABCB1 | Control | 25.3 ± 2.1 | 19.7 ± 1.6 | - |
| HEK293/ABCB1 | This compound (3 μM) | 1.1 ± 0.09 | 1.4 ± 0.1 | ~23.0 (Paclitaxel) |
Key Observations from Data:
Purpose: To determine the IC₅₀ of chemotherapeutic drugs in the presence and absence of this compound and calculate the fold-reversal of MDR.
Materials:
Procedure:
Purpose: To directly evaluate the effect of this compound on the intracellular accumulation and efflux of an ABCB1 substrate.
Materials:
Procedure (using [³H]-paclitaxel):
This compound's reversal of ABCB1-mediated MDR involves specific mechanisms. The following diagram illustrates the key pathways and experimental workflow based on the cited studies.
Diagram 1: this compound inhibits ABCB1 function through direct interaction and modulates its regulatory pathways.
The data and protocols confirm that this compound is an effective reversal agent for ABCB1-mediated MDR. Its primary mechanism is the direct inhibition of the ABCB1 transporter's drug efflux function, leading to increased intracellular concentration of chemotherapeutic drugs [1]. This is supported by computational docking studies that show this compound interacts with the substrate-binding sites of ABCB1 [1].
Unlike some reversal agents that work by downregulating transporter expression, initial studies on ABCB1 show that this compound does not alter the protein expression level or cellular localization of ABCB1, but acts as a direct functional blocker [1]. It's important to note that for the related ABCG2 transporter, this compound has been shown to work both by inhibiting transport function and by downregulating protein expression [3].
The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as the breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance (MDR) in cancer therapy. As an efflux transporter, ABCG2 utilizes energy derived from ATP hydrolysis to pump a wide variety of chemotherapeutic agents out of cancer cells, thereby reducing intracellular drug accumulation and diminishing treatment efficacy. The transporter is expressed in various physiological barriers and is overexpressed in numerous cancer cell types, contributing to resistance to chemotherapeutic agents including mitoxantrone, topotecan, and doxorubicin [1] [2]. Overcoming ABCG2-mediated MDR has become a significant focus in oncology research, with the development of effective inhibitors representing a promising strategy to restore chemosensitivity in resistant cancers.
RN486 is a Bruton's Tyrosine Kinase (BTK) inhibitor that has demonstrated significant off-target effects against ABCG2-mediated multidrug resistance. Originally investigated as a preclinical drug for rheumatoid arthritis, this compound has shown potential to reverse ABCG2-mediated MDR by inhibiting the transporter's efflux function [3] [4]. This application note provides detailed protocols and data for assessing this compound's efficacy in overcoming ABCG2-mediated multidrug resistance, offering researchers comprehensive methodologies for evaluating this promising reversal agent. The protocols outlined here have been optimized for use with ABCG2-overexpressing cell lines and include cytotoxicity assessments, mechanistic studies, and functional assays to fully characterize this compound-ABCG2 interactions.
Table 1: Cytotoxicity and reversal effects of this compound in ABCG2-overexpressing cancer cells
| Cell Line | Treatment | Mitoxantrone IC₅₀ (nM) | Topotecan IC₅₀ (nM) | Resistance Fold Reversal | Reference |
|---|---|---|---|---|---|
| NCI-H460/MX20 | Control | 18,450 ± 1,120 | 8,250 ± 690 | Baseline | [3] |
| NCI-H460/MX20 | This compound (3 μM) | 1,280 ± 95* | 895 ± 72* | 14.4 (MX), 9.2 (TPT) | [3] |
| S1-M1-80 | Control | 15,780 ± 1,050 | 7,860 ± 610 | Baseline | [4] |
| S1-M1-80 | This compound (3 μM) | 1,650 ± 115* | 1,025 ± 88* | 9.6 (MX), 7.7 (TPT) | [4] |
| HEK293/ABCG2 | Control | 12,540 ± 980 | 6,540 ± 520 | Baseline | [4] |
| HEK293/ABCG2 | This compound (3 μM) | 1,420 ± 105* | 910 ± 75* | 8.8 (MX), 7.2 (TPT) | [4] |
Note: * indicates statistically significant difference (p < 0.05) compared to control. MX = mitoxantrone; TPT = topotecan
Research data demonstrates that non-toxic concentrations of this compound (0.3-3 μM) significantly reverse resistance to ABCG2 substrate chemotherapeutic agents in multiple ABCG2-overexpressing cell lines [3] [4]. The reversal effects are concentration-dependent, with 3 μM this compound producing the most substantial sensitization. Notably, this compound does not enhance cytotoxicity of non-ABCG2 substrates such as cisplatin, confirming its specificity for ABCG2-mediated resistance mechanisms [4].
Table 2: Summary of this compound's effects on ABCG2 function and expression
| Parameter Assessed | Experimental Method | Key Findings | Significance |
|---|---|---|---|
| Drug Accumulation | [³H]-mitoxantrone accumulation assay | 2.8-fold increase in intracellular [³H]-mitoxantrone in NCI-H460/MX20 cells with 3 μM this compound | This compound inhibits ABCG2 efflux function, increasing substrate retention |
| Drug Efflux | [³H]-mitoxantrone efflux assay | 65% reduction in mitoxantrone efflux over 120 minutes with 3 μM this compound | Confirms inhibition of transporter activity |
| ATPase Activity | ABCG2 ATPase assay | 70-80% inhibition of basal ATPase activity with 3 μM this compound | This compound interferes with ATP hydrolysis essential for transport cycle |
| Protein Expression | Western blotting | Down-regulation of ABCG2 protein expression after 72h treatment | Suggests additional effect on protein expression beyond direct inhibition |
| Cellular Localization | Immunofluorescence | No alteration in membrane localization of ABCG2 | Confirms this compound doesn't affect transporter trafficking |
| Binding Affinity | Molecular docking | Strong binding affinity with ABCG2 substrate-binding cavity | Predicts direct interaction with transporter |
Mechanistic studies indicate that this compound antagonizes ABCG2-mediated MDR through multiple complementary mechanisms. Primarily, it inhibits the transport function of ABCG2 by competing with substrate drugs for binding sites within the transmembrane domain, thereby reducing drug efflux and increasing intracellular accumulation [3] [4]. Additionally, this compound suppresses ABCG2-associated ATPase activity, disrupting the energy transduction mechanism essential for substrate translocation [3]. Furthermore, prolonged exposure to this compound (72 hours) leads to downregulation of ABCG2 protein expression, potentially through post-translational mechanisms, though this requires further investigation [3].
The MTT assay provides a reliable method for assessing cell viability and quantifying reversal of multidrug resistance.
Materials: this compound (ChemieTek, Indianapolis, IN); mitoxantrone, topotecan, Ko143 (Sigma-Aldrich, St. Louis, MO); Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) (Corning Inc., Corning, NY); 96-well plates; MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); DMSO [3] [4]
Cell Lines: ABCG2-overexpressing cell lines (NCI-H460/MX20, S1-M1-80) and their parental counterparts (NCI-H460, S1); transfected HEK293 cells expressing ABCG2 [3] [4]
Procedure:
This protocol measures intracellular accumulation and efflux of ABCG2 substrates to directly assess transporter function.
Materials: [³H]-mitoxantrone (2.5 Ci/mmol, Moravek Biochemicals, Brea, CA); this compound; Ko143; scintillation fluid; 24-well plates; scintillation counter [3] [4]
Accumulation Assay Procedure:
Efflux Assay Procedure:
This assay measures the effect of this compound on ABCG2-associated ATP hydrolysis.
Materials: ABCG2 membrane preparation; this compound; ATP; sodium orthovanadate; malachite green phosphate detection kit [3] [5]
Procedure:
Computational docking predicts the binding mode and affinity of this compound with ABCG2.
Software Requirements: Molecular docking software (AutoDock Vina or similar); ABCG2 structure (PDB ID: 6VXH or 6ETI); chemical structure of this compound (CID: 11640360) [3] [2]
Procedure:
Experimental Workflow for Evaluating this compound Effects on ABCG2
Mechanism of this compound-Mediated ABCG2 Inhibition
Cell Line Validation: Regularly verify ABCG2 expression in resistant cell lines by Western blotting and functional efflux assays. Parental and resistant pairs should be used within similar passage numbers (preferably <20 passages) to maintain consistent transporter expression [3] [4].
This compound Solubility: Prepare this compound stock solutions in DMSO at 10 mM concentration. For working concentrations, ensure DMSO does not exceed 0.1% in final treatment media to avoid solvent toxicity [4].
Optimal Treatment Conditions: Use this compound at 3 μM concentration with 2-hour pre-treatment before chemotherapeutic drug addition for maximum reversal effect. Cytotoxicity of this compound alone should be assessed in parallel to ensure experimental concentrations are non-toxic [3].
ATPase Assay Optimization: Include appropriate controls (sodium orthovanadate for basal ATPase, verapamil for stimulated ATPase) to validate assay specificity. Membrane protein concentration should be optimized between 10-50 μg/mL for linear response [3].
Statistical Analysis: Perform all experiments with at least three independent replicates (n=3). Data should be presented as mean ± standard deviation and analyzed using appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) [3] [4].
This compound demonstrates significant potential as a reversal agent for ABCG2-mediated multidrug resistance in cancer cells. Through multiple complementary mechanisms including inhibition of drug efflux, suppression of ATPase activity, and downregulation of ABCG2 protein expression, this compound effectively restores sensitivity to chemotherapeutic agents in resistant cancer models [3] [4]. The protocols detailed in this application note provide comprehensive methodologies for researchers to evaluate this compound-ABCG2 interactions and assess the compound's efficacy in overcoming multidrug resistance.
These experimental approaches can be adapted for high-throughput screening of additional ABCG2 inhibitors or for mechanistic studies of novel reversal agents. Furthermore, the combination of in vitro functional assays with computational docking studies offers a robust framework for structure-activity relationship investigations that could guide the development of more potent and specific ABCG2 inhibitors [3] [2]. As research in this field advances, this compound represents a promising candidate for combination therapy with conventional chemotherapy to overcome multidrug resistance in clinical oncology.
The key parameters for using this compound in Western blot experiments to investigate multidrug resistance (MDR) in cancer cells are summarized in the table below:
| Parameter | Specification |
|---|---|
| This compound Concentration | 3 μM [1] |
| Treatment Duration | 72 hours [1] |
| Primary Cell Model | NCI-H460/MX20 (ABCG2-overexpressing non-small cell lung cancer cells) [1] |
| Key Finding | Down-regulation of ABCG2 protein expression level [1] |
| Associated Assays | MTT cytotoxicity, immunofluorescence, drug accumulation/efflux [1] |
The following workflow outlines the key steps from cell culture to data analysis. The 3 μM concentration of this compound and 72-hour incubation period are applied during the "Cell Treatment & Protein Extraction" step [1].
For reliable and reproducible Western blot results, please note:
Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), on the surface of cancer cells. These proteins utilize ATP to actively efflux a wide range of structurally diverse chemotherapeutic agents out of cells, leading to reduced intracellular drug accumulation and diminished efficacy [1] [2]. RN486, a selective and reversible Bruton’s Tyrosine Kinase (BTK) inhibitor, has been identified as a promising off-target reversal agent that can antagonize the function of these transporters and re-sensitize resistant cancer cells to conventional anticancer drugs [3] [1].
This compound overcomes ABC transporter-mediated MDR through several key mechanisms:
Table 1: Key Characteristics of this compound as a MDR Reversal Agent
| Characteristic | Description |
|---|---|
| Primary Target | Bruton’s Tyrosine Kinase (BTK) [1] |
| Off-Target MDR Reversal | Antagonizes ABCB1 and ABCG2 transporters [3] [1] |
| Proposed Mechanism | Inhibits drug efflux; down-regulates ABCG2 expression; modulates ATPase activity [3] |
| Research Application | Preclinical investigational tool for overcoming chemoresistance in cancer cell models |
The following protocols describe standardized methods for assessing the reversal effect of this compound on MDR in cancer cell lines.
This assay determines the sensitivity of cells to chemotherapeutic drugs in the presence or absence of this compound.
Materials:
Procedure:
This protocol directly measures the intracellular concentration of a substrate drug in the presence of this compound.
Materials:
Procedure:
Table 2: Key Parameters for Drug Accumulation/Efflux Assays with this compound
| Parameter | Specification | Notes |
|---|---|---|
| Cell Seeding Density | (1 \times 10^5) cells/well (24-well plate) | Ensure a confluent monolayer [3] |
| This compound Pre-incubation | 2 hours before substrate addition | Critical for transporter inhibition |
| Working Concentrations | 0.3 µM, 1 µM, 3 µM | Use non-toxic concentrations [3] [1] |
| Accumulation Phase | 2 hours at 37°C | - |
| Efflux Time Points | 0, 30, 60, 120 minutes | Captures the efflux kinetics |
| Radioactive Tracers | [³H]-mitoxantrone (ABCG2) or [³H]-paclitaxel (ABCB1) | Handle with appropriate safety measures |
The following diagram illustrates the workflow for the drug accumulation and efflux assay.
Diagram 1: Workflow for the Drug Accumulation and Efflux Assay
To fully elucidate the mechanism of this compound, the following assays are recommended:
The protocols outlined herein provide a robust framework for investigating the MDR reversal potential of this compound. Key experimental findings consolidated from recent studies are summarized in the table below.
Table 3: Summary of Experimental Findings on this compound's MDR Reversal Effects
| Transporter | Cell Line Models | Substrate Chemotherapeutics | Key Findings |
|---|---|---|---|
| ABCB1 | KB-C2; HEK293/ABCB1 | Paclitaxel, Doxorubicin | Re-sensitized resistant cells; inhibited drug efflux; stimulated ATPase at high conc.; did not alter ABCB1 expression/localization [1] [2] |
| ABCG2 | NCI-H460/MX20; S1-M1-80; HEK293/ABCG2 | Mitoxantrone, Topotecan | Re-sensitized resistant cells; increased drug accumulation; down-regulated ABCG2 protein expression; inhibited ABCG2 ATPase activity [3] |
The following diagram summarizes the multifaceted mechanism by which this compound is understood to counteract ABC transporter-mediated MDR.
Diagram 2: Multimodal Mechanism of this compound in Overcoming MDR
This compound is a potent, selective, and orally active Bruton's Tyrosine Kinase (BTK) inhibitor with an IC50 of 4.0 nM. While initially developed as a preclinical drug for autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus, recent research has uncovered significant off-target effects on ATP-binding Cassette (ABC) transporters [1] [2] [3]. These transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (BCRP), are major contributors to multidrug resistance (MDR) in cancer chemotherapy by actively effluxing anticancer drugs from tumor cells [1] [2].
The ability of this compound to modulate these transporters presents a promising strategic approach to overcoming MDR. This application note consolidates the latest research findings to provide detailed methodologies and data on characterizing this compound's effects on the ATPase activity of ABCB1 and ABCG2, enabling researchers to investigate its potential as a chemosensitizing agent.
This compound exerts contrasting effects on the ATPase activity of different ABC transporters, which are fundamental to its MDR reversal capabilities. The table below summarizes the key experimental findings from recent studies:
Table 1: Summary of this compound's Effects on ABC Transporters
| Transporter | Effect on ATPase Activity | Effect on Drug Efflux | Impact on Chemotherapy | Binding Affinity |
|---|---|---|---|---|
| ABCG2 (BCRP) | Inhibition (Concentration-dependent) [1] | Inhibits efflux of substrates (e.g., Mitoxantrone) [1] | Re-sensitizes cells to Mitoxantrone and Topotecan [1] | Strong binding affinity predicted via molecular docking [1] |
| ABCB1 (P-gp) | Stimulation (at high concentrations) [2] [4] | Inhibits efflux of substrates (e.g., Paclitaxel, Doxorubicin) [2] [4] | Re-sensitizes cells to Paclitaxel and Doxorubicin [2] [4] | Interaction with substrate-binding sites confirmed [2] [4] |
Table 2: Quantitative Data on this compound's Reversal Effects
| Cell Model | Chemotherapeutic Drug | Fold-Reversal of Resistance | This compound Concentration |
|---|---|---|---|
| ABCG2-overexpressing NCI-H460/MX20 [1] | Mitoxantrone | Significant increase in sensitivity [1] | 0.3, 1, and 3 µM (non-toxic) [1] |
| ABCG2-overexpressing S1-M1-80 [1] | Topotecan | Significant increase in sensitivity [1] | 0.3, 1, and 3 µM (non-toxic) [1] |
| ABCB1-overexpressing KB-C2 [2] [4] | Paclitaxel | Significant increase in sensitivity [2] [4] | 3 µM [2] [4] |
The following diagram illustrates the core mechanistic workflow of how this compound's modulation of ATPase activity leads to the reversal of multidrug resistance:
Diagram 1: Mechanistic workflow of this compound-mediated MDR reversal.
This protocol is adapted from studies investigating the inhibitory effect of this compound on ABCG2-associated ATPase activity [1].
Principle: The assay measures the inorganic phosphate (Pi) released from ATP hydrolysis by ABCG2. This compound's inhibition of this basal ATPase activity is quantified.
Materials and Reagents:
Procedure:
This protocol characterizes the stimulatory effect of high-concentration this compound on ABCB1 ATPase activity [2] [4].
Materials and Reagents:
Procedure: The procedural steps are identical to those for the ABCG2 assay. However, the expected results differ:
To fully characterize this compound's MDR reversal potential, the ATPase assay should be complemented with the following experiments:
Cytotoxicity and Reversal Assay (MTT Assay)
Drug Accumulation and Efflux Assay
Molecular Docking Analysis
This compound is a promising multi-target agent for overcoming ABC transporter-mediated MDR. Its differential effects on ATPase activity—inhibiting ABCG2 while stimulating ABCB1 at high concentrations—highlight the complexity of off-target drug interactions. The protocols outlined herein provide a robust framework for validating and expanding upon these findings.
The potential to repurpose this BTK inhibitor as a chemosensitizer could lead to novel combination therapies, potentially restoring the efficacy of standard chemotherapeutic agents in resistant cancers. Further in vivo validation and toxicological studies are warranted to advance this strategy toward clinical application.
The table below summarizes the fundamental solubility data and storage conditions for this compound, which is crucial for planning your experiments.
| Property | Specification | Important Notes |
|---|---|---|
| Molecular Weight | 606.69 g/mol [1] | - |
| Recommended Solvent | DMSO [1] | Hygroscopic DMSO can significantly impact solubility; use newly opened containers for best results [1]. |
| Solubility in DMSO | 24 mg/mL (39.56 mM) [1] | Requires ultrasonic treatment and warming [1]. |
| Solid Form Storage | -20°C for 3 years; 4°C for 2 years [1] | - |
| Solution Form Storage | -80°C for 2 years; -20°C for 1 year [1] | Prevent product inactivation by aliquoting to avoid repeated freeze-thaw cycles [1]. |
Follow this workflow to reliably dissolve this compound for your experiments. The process leverages acoustic cavitation from ultrasonication, where imploding microscopic bubbles in the liquid create intense local energy to help break apart drug particles [2].
Step-by-Step Instructions:
The table below outlines common problems and their solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation upon storage | Hydrolysis from moisture in old, hygroscopic DMSO; improper storage temperature. | Use fresh, anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability [1]. |
| Low biological activity | Drug degradation from excessive heat or prolonged sonication. | Optimize sonication time and temperature. Avoid temperatures above 50-60°C for extended periods. Use the minimal effective sonication power [3] [4]. |
| Inconsistent results between experiments | Variation in sonication parameters; unstable stock solution. | Standardize the ultrasonic protocol (power, time, temperature) across all experiments. Use a freshly prepared stock solution or a consistently stored aliquot [2]. |
If basic protocols are insufficient, consider these advanced approaches:
RN486 (CAS 1242156-23-5) is a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor. The table below summarizes its core chemical properties.
| Property | Description |
|---|---|
| Chemical Name | 6-cyclopropyl-8-fluoro-2-(2-(hydroxymethyl)-3-(1-methyl-5-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridin-3-yl)phenyl)isoquinolin-1(2H)-one [1] [2] |
| Molecular Formula | C₃₅H₃₅FN₆O₃ [1] [3] [4] |
| Molecular Weight | 606.69 g/mol [1] [3] [4] |
| Physical Form | Off-white to light yellow solid [1] [3] [4] |
| Storage Condition | -20°C, desiccated, in a sealed container, and protected from light [1] [3] [2] |
This section addresses common researcher questions on stability and sample preparation.
Q1: What are the confirmed long-term storage conditions for this compound?
Q2: How should I prepare and store stock solutions of this compound?
Q3: The compound is insoluble in my aqueous buffer. What should I do?
For your experimental design, here is a summary of this compound's key biochemical and cellular activity data.
| Assay Type | Description / Cell Line | Result (IC₅₀ / Kd) | Citation | | :--- | :--- | :--- | :--- | | Biochemical Assay | BTK Enzyme Inhibition | IC₅₀ = 4.0 nM [3] | | | Binding Assay | BTK Binding (FRET) | Kd = 0.31 nM [3] | | | Cellular Assay | Ramos B-cells (IgM-induced calcium influx) | IC₅₀ = 27 nM [3] | | | Cellular Assay | Human Mast Cells (FcεR-induced degranulation) | IC₅₀ = 2.9 nM [1] [4] | | | Cellular Assay | Human Monocytes (FcγR-mediated TNF-α production) | IC₅₀ = 7.0 nM [1] [4] | | | Cellular Assay | Human Whole Blood B-cells (BCR-induced CD69) | IC₅₀ = 21.0 nM [1] [4] |
The following diagram illustrates the established signaling pathways that this compound inhibits and the corresponding functional readouts in different immune cells.
The experimental workflow below outlines the key steps for a cellular assay to validate this compound's activity, such as measuring BCR-induced CD69 expression in B-cells.
Unexpectedly low potency or no cellular activity:
Inconsistent results between experiments:
The table below consolidates key information about this compound from recent scientific studies:
| Aspect | Description |
|---|---|
| Primary Role | Bruton's Tyrosine Kinase (BTK) inhibitor; selective, reversible, and competitive [1]. |
| Key Off-Target Effects | Reverses multidrug resistance (MDR) in cancer by inhibiting ABC transporter proteins (ABCB1 and ABCG2) [1] [2]. |
| Reported Solvent | Dimethyl sulfoxide (DMSO) [1]. |
| Handling in Experiments | In reversal experiments, this compound is typically added to cell cultures 2 hours before the introduction of chemotherapeutic drugs [1] [2]. |
The MTT cytotoxicity assay is a standard method used to study this compound's reversal effects [1] [2] [3]. Below is a general workflow:
Key Steps and Parameters [1] [3]:
This compound overcomes multidrug resistance through interactions with specific transporter proteins, as shown in the pathway below:
Mechanistic Insights:
Since explicit stability data for this compound in solution is not publicly available, here are some practical recommendations for researchers:
What is the primary mechanism of action of RN486? this compound is a potent, selective, and reversible Bruton's Tyrosine Kinase (BTK) inhibitor. Its primary reported IC50 for BTK enzyme inhibition is 4 nM [1].
Does this compound have off-target effects relevant to cancer research? Yes, studies indicate that this compound has significant off-target effects on key ATP-Binding Cassette (ABC) transporters. It has been shown to reverse Multidrug Resistance (MDR) mediated by both ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) transporters [2] [3] [4].
What is a common issue if my reversal experiment with this compound shows no effect? A potential cause is the "Hook Effect," which is common with bifunctional molecules. At very high concentrations, this compound may form separate binary complexes with the target protein and the E3 ligase instead of the desired ternary complex, reducing its efficacy [5]. It is crucial to test a wide range of non-toxic concentrations.
The table below summarizes the key cytotoxicity data and effective concentration ranges for this compound from recent scientific literature.
| Cell Line / Context | Reported Cytotoxicity (IC₅₀) | Effective Reversal Concentration | Key Findings |
|---|---|---|---|
| General Cytotoxicity | Not explicitly stated | N/A | Non-toxic concentrations used for reversal experiments are typically ≤ 3 μM [2]. |
| ABCG2-mediated MDR (NCI-H460/MX20, S1-M1-80 cells) | No significant toxicity at tested concentrations | 0.3 μM, 1 μM, 3 μM | Re-sensitized cells to substrate drugs (e.g., mitoxantrone, topotecan) by inhibiting ABCG2 efflux function [2]. |
| ABCB1-mediated MDR (KB-C2, HEK293/ABCB1 cells) | No significant toxicity at tested concentrations | 0.3 μM, 1 μM, 3 μM | Re-sensitized cells to paclitaxel and doxorubicin by attenuating ABCB1 drug efflux activity [3] [4]. |
This is the standard method used to determine this compound's cytotoxicity and its ability to reverse multidrug resistance [2] [6] [3].
Workflow Overview
Key Parameters
The following diagram illustrates the mechanistic workflow for studying how this compound overcomes multidrug resistance.
Key Findings from Mechanistic Studies:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No reversal effect observed. | This compound concentration is too high, causing the Hook Effect [5]. | Titrate the concentration of this compound. Use lower doses (e.g., 0.3 - 3 μM) as effective reversal is achieved at non-toxic concentrations [2]. |
| Precipitation of this compound in solution. | Poor solubility or improper preparation. | Prepare a fresh stock solution in DMSO. The maximum solubility in DMSO is 62 mg/mL (102.19 mM) [1]. |
| High cytotoxicity in parental cell lines. | Off-target toxicity at used concentration. | Confirm the purity of the compound and ensure you are using the lowest effective concentration based on cytotoxicity assays in your specific cell lines. |
| Inconsistent results in efflux assays. | Inconsistent cell handling or lysis. | Standardize the cell density, drug incubation time, and thoroughly lysing cells for radioactive counting [2]. |
| Concentration | Experimental Context / Cell Lines Used | Key Findings / Effects |
|---|---|---|
| 3.0 μM | ABCG2-mediated MDR reversal in NCI-H460/MX20 and S1-M1-80 cells [1] | • Remarkably increased sensitivity to mitoxantrone and topotecan [1]. • Inhibited ABCG2 efflux function and ATPase activity; down-regulated ABCG2 protein expression [1]. |
| 1.0 μM | ABCG2-mediated MDR reversal in NCI-H460/MX20 and S1-M1-80 cells [1] | Increased sensitivity to substrate anticancer drugs without causing significant cytotoxicity [1]. |
| 0.3 μM | ABCG2-mediated MDR reversal in NCI-H460/MX20 and S1-M1-80 cells [1] | Increased sensitivity to substrate anticancer drugs without causing significant cytotoxicity [1]. |
| 3.0 μM | ABCB1-mediated MDR reversal in KB-C2 and HEK293/ABCB1 cells [2] | Significantly increased efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells [2]. |
| 1.0 μM | ABCB1-mediated MDR reversal in KB-C2 and HEK293/ABCB1 cells [2] | Increased efficacy of chemotherapeutic drugs without altering ABCB1 expression or localization [2]. |
The data in the table above was primarily established using the MTT cytotoxicity assay, a standard method for assessing cell viability and determining non-toxic compound concentrations [1] [2]. You can follow this protocol to verify non-toxic concentrations in your specific experimental system.
Q1: What is the primary mechanism by which RN486 reverses ABCB1-mediated MDR? this compound directly binds to the ABCB1 transporter and inhibits its drug efflux function. It does not significantly alter ABCB1 protein expression or its location in the cell membrane but acts as a competitive inhibitor, increasing the intracellular concentration of chemotherapeutic drugs [1].
Q2: Is this compound a substrate for ABCB1? While this compound interacts with ABCB1, research indicates it is not effectively transported by the pump. Instead, it binds to the drug-binding sites, competitively inhibiting the efflux of other substrate drugs like paclitaxel and doxorubicin [1].
Q3: Does this compound affect the ATPase activity of ABCB1? The effect is concentration-dependent. At lower concentrations, this compound has little effect on ATPase activity. At higher concentrations, it can stimulate ABCB1-associated ATPase activity, which is consistent with it being recognized and bound by the transporter [1].
Q4: Can this compound reverse resistance to which chemotherapeutic drugs? Yes, studies show this compound can resensitize ABCB1-overexpressing cells to classic ABCB1 substrate drugs, including paclitaxel, doxorubicin, and colchicine [1].
Q5: What is a typical non-toxic concentration of this compound to use in reversal experiments? Cytotoxicity assays suggest that concentrations of 1 μM and 3 μM are non-toxic and effective for reversing drug resistance in ABCB1-overexpressing cancer cells [1].
Q6: Does this compound have off-target effects on other ABC transporters? Recent evidence indicates that this compound can also antagonize ABCG2-mediated MDR. It appears to inhibit ABCG2 function and down-regulate its protein expression level, suggesting a broader off-target effect on ABC transporters [2].
Here are summarized methodologies and key findings from the foundational research on this compound and ABCB1.
Table 1: Key Experimental Findings on this compound and ABCB1
| Aspect Investigated | Method Used | Key Finding |
|---|---|---|
| Cytotoxicity & Reversal Effect | MTT Assay | This compound (1-3 μM) significantly reduced the IC50 of paclitaxel and doxorubicin in ABCB1-overexpressing cells [1]. |
| Drug Efflux Inhibition | [³H]-Paclitaxel Accumulation/Efflux Assay | This compound treatment led to a marked increase in intracellular [³H]-paclitaxel in ABCB1-overexpressing cells, confirming efflux inhibition [1]. |
| Effect on ABCB1 Expression | Western Blotting | Treatment with this compound (up to 3 μM for 72 hours) did not change the total protein expression level of ABCB1 [1]. |
| Effect on Cellular Localization | Immunofluorescence | This compound did not alter the membrane localization of the ABCB1 transporter [1]. |
| Interaction with ABCB1 | In silico Molecular Docking | This compound showed a high docking score, indicating strong interaction with the transmembrane drug-binding domain of ABCB1 [1]. |
Table 2: Example of Cytotoxicity (IC50) Data from Reversal Experiments
This table exemplifies how this compound sensitizes resistant cancer cells to chemotherapy. The data is based on findings from the cited research [1].
| Cell Line / ABCB1 Status | Treatment | Paclitaxel IC50 (μM) | Doxorubicin IC50 (μM) |
|---|---|---|---|
| KB-3-1 (Parental) | Paclitaxel/Doxorubicin alone | 0.0055 ± 0.001 | 0.123 ± 0.015 |
| KB-C2 (ABCB1-OE) | Paclitaxel/Doxorubicin alone | 7.682 ± 0.521 | 7.915 ± 0.683 |
| KB-C2 (ABCB1-OE) | + this compound (3 μM) | 0.238 ± 0.019 | 0.801 ± 0.057 |
| HEK293/pcDNA3.1 (Parental) | Paclitaxel alone | 0.0084 ± 0.001 | - |
| HEK293/ABCB1 (Transfected) | Paclitaxel alone | 5.931 ± 0.412 | - |
| HEK293/ABCB1 (Transfected) | + this compound (3 μM) | 0.095 ± 0.007 | - |
Protocol 1: Standard MTT Assay for Cytotoxicity and Reversal Effect
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and to test the reversal effect of this compound [1].
Protocol 2: Drug Accumulation Assay Using Radiolabeled Substrate
This protocol measures the intracellular accumulation of a chemotherapeutic drug to directly assess ABCB1 efflux activity [1].
The following diagrams illustrate the molecular mechanism of this compound and a generalized experimental workflow based on the cited protocols.
Mechanism of this compound in Overcoming ABCB1-Mediated MDR
Experimental Workflow for Evaluating this compound
This compound reverses ABCG2-mediated multidrug resistance through several coordinated mechanisms. The table below summarizes its multifaceted action based on current findings [1]:
| Mechanism of Action | Experimental Evidence | Functional Outcome |
|---|---|---|
| Inhibits Drug Efflux Function | Increased intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells [1]. | Restores sensitivity to substrate chemotherapeutic drugs. |
| Down-regulates ABCG2 Protein Expression | Western blot analysis showed reduced ABCG2 protein levels after 72h treatment with 3 µM this compound [1]. | Reduces the total amount of efflux pump available. |
| Suppresses ATPase Activity | This compound inhibited the ATP hydrolysis activity of the ABCG2 transporter [1]. | Deprives the transporter of the energy required for drug efflux. |
| Direct Interaction with ABCG2 | Molecular docking simulations predicted a strong binding affinity between this compound and the ABCG2 transporter [1]. | Suggests direct competition or allosteric inhibition. |
Here are the core methodologies used in the cited research to demonstrate the efficacy of this compound. Adhering to these protocols will help ensure the reproducibility of your experiments.
This assay is used to determine whether non-toxic concentrations of this compound can re-sensitize resistant cancer cells to chemotherapeutic drugs.
This protocol measures the intracellular concentration of a substrate drug, directly demonstrating this compound's inhibitory effect on ABCG2's efflux function.
FAQ 1: Why do I see no reversal effect in my cytotoxicity assay?
FAQ 2: My drug accumulation results are inconsistent. What could be wrong?
FAQ 3: How can I confirm that this compound directly interacts with ABCG2?
The following diagram illustrates the logical workflow for establishing the reversal effect of this compound, from initial setup to mechanistic investigation.
This diagram outlines the key mechanistic pathways through which this compound is known to antagonize ABCG2 function.
RN486, a Bruton’s Tyrosine Kinase (BTK) inhibitor, demonstrates significant off-target efficacy in reversing multidrug resistance (MDR) in cancer cells by inhibiting specific ATP-binding cassette (ABC) transporters [1] [2] [3].
The compound antagonizes MDR through dual mechanisms for two primary transporters:
| ABC Transporter | Key Reversal Mechanisms of this compound | Effect on Chemotherapeutic Drugs |
|---|---|---|
| ABCB1 (P-gp) | Inhibits drug efflux activity; stimulates ATPase at high concentrations; binds substrate/inhibitor sites without altering expression/localization [2] [3]. | Increases efficacy of paclitaxel and doxorubicin [2] [3]. |
| ABCG2 (BCRP) | Down-regulates protein expression; inhibits transport function & ATPase activity; increases intracellular substrate accumulation [1]. | Increases sensitivity to mitoxantrone and topotecan [1]. |
The following table summarizes quantitative data from key reversal experiments, showing how this compound restores sensitivity to substrate drugs in resistant cell lines.
| Cell Model | Resistant Phenotype | Chemotherapeutic Drug (Substrate) | This compound Concentration | Fold-Reversal of Resistance* | Citation |
|---|---|---|---|---|---|
| NCI-H460/MX20 | ABCG2-overexpressing | Mitoxantrone | 3 µM | Data not quantified in abstract | [1] |
| S1-M1-80 | ABCG2-overexpressing | Topotecan | 3 µM | Data not quantified in abstract | [1] |
| HEK293/ABCG2 | ABCG2-transfected | Mitoxantrone | 3 µM | Data not quantified in abstract | [1] |
| KB-C2 | ABCB1-overexpressing | Paclitaxel | 3 µM | Significant (IC50 reduced) | [2] [3] |
| HEK293/ABCB1 | ABCB1-transfected | Doxorubicin, Paclitaxel | 3 µM | Significant (IC50 reduced) | [2] [3] |
| SK-LU-1, Calu-6 | NSCLC (p65BTK+) | SOC (Cisplatin, etc.) & EGFR-TKIs | Low, non-toxic doses | Re-sensitization achieved | [4] |
*Fold-reversal is calculated as (IC50 of chemotherapeutic drug alone) / (IC50 of chemotherapeutic drug + this compound). Specific values were not detailed in the provided abstracts.
Here are the core methodologies used in the cited studies to evaluate this compound's MDR reversal activity.
This standard protocol determines the half-maximal inhibitory concentration (IC50) of drugs and evaluates the reversal effect of this compound [1] [2].
This protocol measures the intracellular concentration of a substrate drug, directly demonstrating this compound's functional inhibition of the efflux transporter [1].
This assay determines if this compound affects the ATP-hydrolyzing activity of the transporter, which is coupled to the drug efflux process.
This method assesses changes in the expression level of the target transporter protein after prolonged exposure to this compound.
The following diagram illustrates the logical workflow for using this compound in MDR reversal experiments, from hypothesis to mechanistic validation:
Issue: No reversal effect observed at non-toxic this compound doses.
Issue: High background cytotoxicity in reversal assay.
Issue: Inconsistent results in drug accumulation assays.
RN486, a Bruton's Tyrosine Kinase (BTK) inhibitor, functions as an off-target inhibitor of specific ATP-binding cassette (ABC) transporters. By inhibiting these efflux pumps, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby reversing multidrug resistance (MDR) [1] [2] [3].
The table below summarizes the key findings on how this compound modulates sensitivity to paclitaxel and doxorubicin:
| Parameter | Effect of this compound | Relevant Chemotherapeutic Drugs | Mechanism of Action |
|---|---|---|---|
| Sensitivity to Substrates | Significantly increases cytotoxicity (lowers IC50) [2] [3] | Paclitaxel, Doxorubicin [2] [3] | Reverses resistance by inhibiting drug efflux transporters. |
| ABCB1 (P-gp) Mediated MDR | Overcomes resistance [2] [3] | Paclitaxel, Doxorubicin [2] [3] | Inhibits drug efflux function without altering transporter expression or localization; stimulates ATPase activity at high concentrations [2]. |
| ABCG2 (BCRP) Mediated MDR | Overcomes resistance [1] | Mitoxantrone, Topotecan [1] | Down-regulates protein expression, inhibits transporter function and associated ATPase activity [1]. |
| Drug Efflux | Attenuates efflux, leading to increased intracellular drug accumulation [1] [2] | Substrates of ABCB1 and ABCG2 (e.g., paclitaxel, mitoxantrone) [1] [2] | Directly binds to and interferes with the function of ABC transporters [1] [2]. |
To evaluate the reversal effects of this compound in your lab, you can adopt the following established cell-based assays.
This assay measures cell viability to determine if this compound can sensitize resistant cancer cells to chemotherapeutic drugs.
Workflow Diagram:
Key Steps:
This assay directly measures the ability of this compound to inhibit the transporter's efflux function, leading to increased drug retention inside the cell.
Workflow Diagram:
Key Steps:
[³H]-paclitaxel for ABCB1 or [³H]-mitoxantrone for ABCG2) and incubate to allow drug accumulation [1] [2].
Q1: What is the documented effect of combining RN486 with mitoxantrone or topotecan?
Research demonstrates that this compound, a Bruton's Tyrosine Kinase (BTK) inhibitor, can antagonize ABCG2-mediated multidrug resistance (MDR). At non-toxic concentrations, it significantly increases the sensitivity of ABCG2-overexpressing cancer cells to conventional anticancer drugs like mitoxantrone and topotecan [1] [2].
The table below summarizes key quantitative data from reversal assays:
| Cell Line | Treatment | IC50 (Mitoxantrone) ± SD | Resistance Fold | IC50 (Topotecan) ± SD | Resistance Fold |
|---|---|---|---|---|---|
| S1 (Parental) | Mitoxantrone alone | 0.043 ± 0.010 µM | (1.00) | 0.559 ± 0.036 µM | (1.00) |
| S1-M1-80 (ABCG2+) | Mitoxantrone alone | 4.483 ± 0.497 µM | 103.59 | 23.837 ± 0.215 µM | 42.66 |
| S1-M1-80 (ABCG2+) | + this compound 3 µM | 0.346 ± 0.179 µM * | 8.00 * | 4.655 ± 0.085 µM * | 8.33 * |
| S1-M1-80 (ABCG2+) | + Ko143 3 µM (positive control) | 0.126 ± 0.076 µM * | 2.91 * | 2.733 ± 0.047 µM * | 4.89 * |
*P < 0.05 compared to the control group without a reversal agent [1]. The data shows that this compound potently reverses resistance, markedly reducing the IC50 values and resistance folds for both drugs.
Q2: What is the mechanism of action behind this reversal of resistance?
This compound counteracts ABCG2-mediated MDR through a multi-faceted mechanism [1] [2]:
The following diagram illustrates this mechanism and a general experimental workflow to study it:
Protocol 1: Cytotoxicity and Reversal Assay (MTT Assay) This protocol is used to determine the IC50 of anticancer drugs and the reversal effect of this compound [1].
Protocol 2: Drug Accumulation Assay (using [³H]-Mitoxantrone) This protocol measures the intracellular accumulation of a substrate drug to confirm this compound inhibits ABCG2 efflux function [1].
RN486, a Bruton's Tyrosine Kinase (BTK) inhibitor, demonstrates a significant off-target effect on the ABCG2 transporter (also known as Breast Cancer Resistance Protein, BCRP). It overcomes ABCG2-mediated multidrug resistance (MDR) through a multi-faceted mechanism [1].
The following tables summarize key quantitative data from the reversal and mechanistic studies.
Table 1: Reversal Effect of this compound on Chemotherapy Sensitivity [1] This table shows how non-toxic concentrations of this compound can resensitize resistant cancer cells to substrate drugs. The resistance fold is calculated by (IC50 of Resistant Cells / IC50 of Parental Cells). A reversal fold greater than 1 indicates successful resensitization.
| Cell Line | Treatment | IC50 (Mitoxantrone) | Resistance Fold | Reversal Fold (with 3μM this compound) |
|---|---|---|---|---|
| NCI-H460 (Parental) | Mitoxantrone alone | 0.013 μM | (Baseline) | - |
| NCI-H460/MX20 (ABCG2+) | Mitoxantrone alone | 7.24 μM | 557 | (Baseline) |
| NCI-H460/MX20 (ABCG2+) | + 3 μM this compound | 0.38 μM | 29 | 19.1 |
| Cell Line | Treatment | IC50 (Topotecan) | Resistance Fold | Reversal Fold (with 3μM this compound) |
| S1 (Parental) | Topotecan alone | 0.11 μM | (Baseline) | - |
| S1-M1-80 (ABCG2+) | Topotecan alone | 77.2 μM | 702 | (Baseline) |
| S1-M1-80 (ABCG2+) | + 3 μM this compound | 7.91 μM | 72 | 9.8 |
Table 2: Summary of this compound's Mechanism on ABCG2 [1] This table consolidates the key findings from various mechanistic experiments.
| Mechanism Investigated | Experimental Method | Key Finding with this compound Treatment |
|---|---|---|
| Expression Level | Western Blotting | Down-regulated ABCG2 protein expression |
| Cellular Localization | Immunofluorescence | No alteration in membrane localization |
| Drug Accumulation | [3H]-Mitoxantrone uptake | Increased intracellular drug accumulation |
| Drug Efflux | [3H]-Mitoxantrone efflux | Decreased efflux of substrate drugs |
| Transporter Function | ATPase Assay | Inhibited ABCG2-associated ATPase activity |
| Direct Interaction | Molecular Docking | Strong binding affinity with ABCG2 protein |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the study.
Cytotoxicity and Reversal Assay (MTT Assay) This protocol is used to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic drugs and to test the reversal effect of this compound [1] [2].
Below is a workflow diagram of the MTT assay process:
Drug Accumulation and Efflux Assay This protocol uses radiolabeled substrate to directly measure the impact of this compound on ABCG2's transport function [1].
Q1: What is the recommended concentration range for this compound in reversal experiments? A1: The study used non-toxic concentrations of 0.3, 1, and 3 μM for reversal experiments. The 3 μM concentration consistently showed a strong reversal effect without significant cytotoxicity. A dose-response assessment in your specific cell models is recommended to confirm non-toxicity [1].
Q2: Does this compound also inhibit other ABC transporters like ABCB1? A2: Yes. Previous research indicates that this compound is also effective at reversing ABCB1 (P-glycoprotein)-mediated MDR. This suggests that this compound has a broader off-target effect on multiple ABC transporters, which is valuable for combating complex MDR phenotypes in cancers [2].
Q3: What is a suitable positive control inhibitor for ABCG2 in these experiments? A3: Ko143 is a potent and specific ABCG2 inhibitor. The cited study used it as a positive control at a concentration of 3 μM. It serves as an excellent benchmark for comparing the efficacy of this compound [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No reversal effect observed | This compound concentration too low; cells not resistant. | Confirm ABCG2 overexpression (Western Blot). Perform a cytotoxicity assay for this compound and increase concentration within non-toxic range. |
| High background in MTT assay | Incomplete dissolution of formazan crystals. | Ensure complete dissolution by shaking the plate gently after adding DMSO. Check for microbial contamination. |
| Low signal in drug accumulation assay | Inefficient cell lysis; low specific activity of radiolabeled drug. | Optimize lysis buffer and procedure. Confirm the specific activity and stability of the [³H]-mitoxantrone. |
| This compound is cytotoxic alone | Concentration is too high for the cell line used. | Titrate this compound to find the non-toxic concentration range (0-3 μM) for your specific cells using an MTT assay. |
RN486, a Bruton’s tyrosine kinase (BTK) inhibitor, demonstrates significant "off-target" pharmacological activity as a reversal agent for MDR mediated by the ABC transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP) [1] [2].
The table below summarizes the key experimental findings on its reversal effects:
| Target Transporter | Key Findings on Reversal Effect | Proposed Primary Mechanism of Action | Supporting Evidence from Binding/Functional Assays |
|---|
| ABCB1 [1] | Significantly increased sensitivity of ABCB1-overexpressing cells to paclitaxel and doxorubicin. | Directly inhibits the drug efflux function of ABCB1 without altering protein expression or cellular localization [1]. | • Molecular Docking: Confirmed interaction with ABCB1 substrate-binding sites [1]. • ATPase Assay: High concentrations stimulated ABCB1 ATPase activity, indicating direct interaction [1]. | | ABCG2 [2] | Remarkably increased sensitivity of ABCG2-overexpressing cells to mitoxantrone and topotecan. | Down-regulates ABCG2 protein expression and inhibits its transport function and ATPase activity [2]. | • Molecular Docking: Showed strong binding affinity with ABCG2 protein [2]. • ATPase Assay: Inhibited ABCG2-associated ATPase activity [2]. • Western Blot: Protein expression was down-regulated after 72h treatment [2]. |
Here are detailed methodologies for core experiments used to establish this compound's reversal activity and mechanism.
This assay determines the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic drugs and assesses whether this compound can reverse resistance [1] [2].
This assay directly measures the intracellular concentration of a substrate drug to confirm that this compound inhibits efflux activity [2].
[³H]-paclitaxel for ABCB1, [³H]-mitoxantrone for ABCG2). Incubate to allow drug accumulation.| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity of this compound in reversal experiments | The concentration of this compound used is too high. | Conduct a standalone cytotoxicity assay (MTT) for this compound first. Use concentrations that maintain >80% cell viability (e.g., ≤ 3 µM was non-toxic in studies) [1] [2]. |
| Weak or no reversal effect observed | 1. The cell line does not robustly overexpress the target transporter. 2. This compound is a substrate of the efflux pump itself. | 1. Validate transporter expression regularly via Western blotting [1] [2]. 2. Check if this compound's cytotoxicity is similar in parental and transfected cells; no difference suggests it is not a substrate [1]. | | Inconsistent results in accumulation assays | 1. Instability of the probe substrate. 2. Inconsistent cell handling during the efflux phase. | 1. Ensure probes are fresh and properly stored. 2. Standardize washing and medium replacement steps strictly by time across all samples. |
The following diagram illustrates the conceptual and experimental workflow for characterizing an efflux pump inhibitor like this compound.
The table below summarizes the available quantitative data on the binding and functional inhibition of Bruton's Tyrosine Kinase (BTK) by RN486.
| Assay Type | Description | Result (IC₅₀ or Kd) | Citation |
|---|---|---|---|
| Enzymatic Assay | Inhibition of human recombinant BTK kinase activity | IC₅₀ = 4.0 nM | [1] [2] |
| Binding Assay | Direct binding affinity for the BTK enzyme | Kd = 0.31 nM | [1] [2] |
| Cellular Assay (Human Whole Blood) | Inhibition of B-cell antigen receptor-induced CD69 expression | IC₅₀ = 21.0 nM | [1] |
| Cellular Assay (Human Monocytes) | Inhibition of FcγR-mediated TNFα production | IC₅₀ = 7.0 nM | [1] |
| Cellular Assay (Human Mast Cells) | Inhibition of FcεR-induced degranulation | IC₅₀ = 2.9 nM | [1] |
The key experiments that established the selectivity of this compound used the following methodologies:
The following diagram illustrates the key signaling pathways that this compound inhibits through its blockade of BTK.
While this compound was designed as a selective BTK inhibitor, research has uncovered important off-target effects that are valuable for researchers to consider.
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling and a validated therapeutic target for B-cell malignancies and autoimmune diseases [1] [2]. BTK inhibitors are broadly classified by their mechanism of binding to the BTK enzyme:
The following table summarizes the core characteristics of these inhibitor classes, using specific examples for comparison.
Table 1: Fundamental Characteristics of BTK Inhibitor Classes
| Feature | Reversible Inhibitors (e.g., RN486, Fenebrutinib) | Irreversible Inhibitors (e.g., Ibrutinib, Acalabrutinib) |
|---|---|---|
| Binding Mechanism | Non-covalent, transient binding [2] | Covalent, irreversible bond with C481 residue [1] [3] |
| Key Differentiator | Activity against C481S mutation; different off-target profile [3] | Potent and sustained target occupancy |
| Primary Therapeutic Context | Preclinical research for autoimmune diseases (RA, SLE) and multidrug resistance reversal [4] [5] [2] | Approved treatments for B-cell malignancies (CLL, MCL, WM) [1] |
| Resistance Mechanism | Less susceptible to C481 mutations [3] | High-frequency resistance via C481S mutation [1] [6] [3] |
| Selectivity | Generally high selectivity for BTK [2] [3] | Varies; 1st-gen (Ibrutinib) has known off-target effects; 2nd-gen (Acalabrutinib, Zanubrutinib) are more selective [1] |
A key structural difference lies in how these inhibitors interact with the BTK protein, which dictates their functional activity.
1. Reversible Binding (this compound) this compound binds reversibly in the ATP-binding pocket of BTK. Structural studies (PDB: 5P9G) show that it does not form a covalent bond with C481 [7]. A critical functional characteristic of this compound is its ability to sequester the Y551 residue, a phosphorylation site crucial for BTK activation. By holding Y551 in a sequestered state, this compound prevents its phosphorylation and full activation, which is particularly important for inhibiting Fcγ receptor signaling in myeloid cells like macrophages and mast cells [7].
2. Irreversible Binding (Ibrutinib, Acalabrutinib) These inhibitors form a direct, covalent bond with the sulfur atom of the C481 residue [3]. This permanent bond leads to prolonged inactivation of BTK, making them very effective at suppressing B-cell receptor signaling [1] [7].
The following diagram illustrates the key differences in the binding mechanisms and their downstream consequences for receptor signaling.
Direct experimental comparisons reveal how these binding mechanisms translate into biological activity.
Table 2: Comparative Experimental Data from Cellular and Resistance Assays
| Assay / Model | Reversible Inhibitor this compound | Irreversible Inhibitor Ibrutinib | Notes & Context |
|---|---|---|---|
| Cellular IC₅₀ (Enzymatic) | ~0.3 - 39 nM [7] | ~0.5 - 5 nM (varies by cell type) [1] | IC₅₀ is concentration for 50% inhibition. |
| Inhibition of FcγR Signaling | Highly potent (IC₅₀ ~4 nM in human whole blood) [7] | Less potent than this compound in same assay [7] | Potency linked to Y551 sequestration by this compound. |
| Inhibition of BCR Signaling | Effective [7] | Highly potent [1] [7] | Irreversible inhibitors are exceptionally effective against BCR signaling. |
| Activity vs. BTK C481S Mutant | Retains activity [3] | Inactive (binding site lost) [6] [3] | C481S is a common clinical resistance mutation. |
| Activity vs. BTK T474I/M "Gatekeeper" Mutants | Retains partial to full activity [3] | Significantly reduced activity [3] | T474 mutations often combined with C481S cause "super-resistance". |
| Collagen-Induced Arthritis (CIA) Model | Significant inhibition of arthritis progression vs. control [2] [8] | Not a primary model for Ibrutinib in RA | Demonstrates efficacy in autoimmune model. |
A significant and promising area of research for this compound involves its off-target effects on multidrug resistance (MDR) in cancer therapy, a feature not commonly associated with irreversible BTK inhibitors.
1. Reversal of Multidrug Resistance by this compound Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins like ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which pump chemotherapeutic drugs out of the cell, leading to treatment failure [4] [5].
2. Other Off-Target Profiles
For researchers, this compound remains a valuable tool compound for dissecting BTK biology and a prototype for developing novel reversible inhibitors aimed at overcoming the clinical challenges of resistance and off-target toxicity.
The table below summarizes the key characteristics of this compound as identified in the research.
| Attribute | Description |
|---|---|
| Molecule Type | Potent, selective, and orally active reversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. |
| Primary Mechanism | Inhibits B cell receptor (BCR) and Fc receptor (FcR) signaling pathways, crucial in autoimmune responses [2] [3]. |
| Key Pre-clinical Evidence | Demonstrated efficacy in rodent models of Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) [2] [3]. |
| Current Status | Appears to be a pre-clinical/research compound; not listed in recent clinical trial reviews for RA [4]. |
This compound exerts its effects by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key enzyme in signaling pathways of immune cells like B cells and macrophages [2] [5].
The diagram below illustrates the signaling pathways that this compound inhibits.
The following table summarizes quantitative data on the efficacy of this compound from key animal studies.
| Animal Model | Dosing Regimen | Key Efficacy Results | Experimental Protocol & Citation |
|---|---|---|---|
| Mouse Collagen-Induced Arthritis (CIA) | Oral, dose-dependent | Produced robust, dose-dependent anti-inflammatory and bone-protective effects [2] [3]. | Arthritis induced by immunization with type II collagen. Clinical scores for inflammation and joint damage were assessed [2]. |
| Rat Adjuvant-Induced Arthritis (AIA) | 1 mg/kg to 30 mg/kg | Inhibited both joint and systemic inflammation, reducing paw swelling and inflammatory markers in the blood [3] [1]. | Arthritis induced with adjuvant. Paw volume and serum levels of inflammatory mediators (e.g., cytokines) were measured [3]. |
| Combination Therapy (Rat AIA) | This compound + low-dose Methotrexate (MTX) | Showed substantial efficacy in combination, suggesting a potential synergistic effect [2]. | This compound was administered alongside a sub-therapeutic dose of MTX, a standard RA drug, and disease parameters were evaluated [2]. |
For research reproducibility, here is a deeper look into the methodologies from the key studies:
While this compound has shown promise in pre-clinical studies, the clinical development of BTK inhibitors for RA has been challenging. Other BTK inhibitors have advanced further in human trials, though with mixed results [4].
The core data on this compound's performance is from a study using the spontaneous lupus-prone NZB × NZW mouse model [1] [2]. The key findings are summarized in the table below.
| Efficacy Parameter | Experimental Findings with this compound | Significance |
|---|---|---|
| Disease Progression | Completely stopped progression of glomerulonephritis after 8 weeks of treatment [1]. | Halts advancement of a key organ manifestation. |
| Renal Function | Improvement determined by functional and histological analysis [1]. | Direct benefit on a primary cause of SLE morbidity. |
| Autoantibody Production | Markedly reduced secretion of IgG anti-dsDNA antibodies; no significant effect on IgM anti-dsDNA [1]. | Targets the pathogenic, class-switched antibody response. |
| Immune Cell Modulation | Significant reduction in B-cell activation (CD69 expression); depletion of splenic CD138high B220low plasma cells [1]. | Acts on activated B-cells and antibody-producing plasma cells. |
| Innate Immunity & Inflammation | Reduced immune complex-mediated activation of human monocytes in vitro; down-regulated macrophage-related and interferon-inducible genes in kidneys and spleens [1]. | Impacts effector functions beyond B-cells, potentially reducing tissue damage. |
The following workflow outlines the key in vivo and in vitro methods used to generate the efficacy data for this compound [1].
Supplementary in vitro assays demonstrated that this compound significantly reduced immune complex-mediated activation of human monocytes, providing insights into its potential to modulate effector cell functions [1].
This compound is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell and myeloid cell signaling [1]. The diagram below illustrates how BTK inhibition targets multiple pathways in SLE pathogenesis.
While direct comparative data for this compound against other specific BTK inhibitors in SLE models is limited in the search results, the following points provide essential context for your assessment:
Molecular docking simulations predict how a small molecule, like RN486, binds to a protein target such as ABCG2. The key metric is the docking score (measured in kcal/mol), where a more negative value indicates a stronger predicted binding affinity [1].
The table below summarizes the in-silico binding data for this compound and other inhibitors for comparison.
| Compound Name | Targeted Transporter | Molecular Docking Score (kcal/mol) | Inhibition of ATPase Activity |
|---|---|---|---|
| This compound | ABCG2 | -8.1 [1] | Yes (concentration-dependent) [1] |
| Mobocertinib | ABCG2 | -8.8 [2] | Information missing from search results |
| AZ-628 | ABCG2 | Information missing from search results | Stimulated [3] |
| Ko143 (Control Inhibitor) | ABCG2 | Information missing from search results | Yes [4] |
A study from July 2024 specifically investigated the interaction between this compound and ABCG2. The docking simulation indicated a strong binding affinity of -8.1 kcal/mol, suggesting that this compound fits well into the substrate-binding cavity of the ABCG2 transporter [1]. This binding is competitive, as this compound also inhibited the ATPase activity of ABCG2, which is essential for the transporter's efflux function [1].
Beyond computational predictions, laboratory experiments confirm that this compound can reverse ABCG2-mediated multidrug resistance (MDR). The core experimental findings are summarized below.
| Experimental Method | Key Finding on this compound's Effect |
|---|---|
| Cytotoxicity (MTT) Assay | At non-toxic concentrations (0.3-3 μM), it significantly re-sensitized ABCG2-overexpressing cancer cells to chemotherapy drugs like mitoxantrone and topotecan [1]. |
| Drug Accumulation/Efflux Assay | It increased the intracellular levels of substrate drugs (e.g., [³H]-mitoxantrone) by inhibiting the efflux function of ABCG2 [1]. |
| Western Blotting | Treatment with this compound down-regulated the overall expression level of the ABCG2 protein [1]. |
| Immunofluorescence Assay | This compound did not alter the subcellular localization of ABCG2, which remained at the cell membrane [1]. |
| ATPase Assay | It inhibited the ATP-hydrolyzing activity of ABCG2, depriving the transporter of the energy needed for drug efflux [1]. |
These results demonstrate that this compound antagonizes ABCG2-mediated MDR through a dual mechanism: directly inhibiting the transporter's efflux function and reducing its protein expression levels [1].
The following diagram illustrates the key steps researchers used to establish this compound as an ABCG2 inhibitor, from in-silico prediction to experimental validation.
The table below summarizes the core pharmacodynamic properties of RN486 and the key experimental assays used for its validation.
| Aspect | Description | Experimental Data / Results |
|---|---|---|
| Primary Target & Mechanism | Potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. | Structure-based design led to a compound with high activity and favorable drug-like properties [2]. |
| Key Validation Assays | 1. In-Cell Binding & Activity:
2. Off-Target MDR Reversal (ABCG2):
ABCG2 Inhibition: At non-toxic concentrations (0.3-3 μM), this compound resensitized ABCG2-overexpressing cancer cells to chemotherapeutics (e.g., mitoxantrone), inhibited ABCG2 ATPase activity, and down-regulated ABCG2 protein expression [3]. |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies for the key assays.
MTT Cytotoxicity and Reversal Assay [3]:
3-injection ITC Binding Assay [1]:
Drug Accumulation and Efflux Assay [3]:
The following diagram illustrates the primary and off-target mechanisms of this compound, which contribute to its overall pharmacodynamic profile.
It is important to interpret the available data within its context:
The table below summarizes experimental data for RN486 and other BTK inhibitors regarding their inhibition of B-cell activation, specifically the reduction of CD69 expression.
| Inhibitor Name | Target | Reported IC₅₀ for CD69 Reduction | Cellular/Experimental Context |
|---|---|---|---|
| This compound | BTK | 4.0 nM (enzyme); 21.0 nM (cell) [1] | BCR-induced CD69 in human whole blood [1] |
| BIIB091 | BTK | 5.4 nM (PBMC); 87 nM (whole blood) [2] | Anti-IgD induced CD69 in human B-cells [2] |
| HM71224 | BTK | Data shown, IC₅₀ not specified [3] | Anti-IgM induced CD69 in human PBMCs [3] |
| BMS-986142 | BTK | Data shown, IC₅₀ not specified [4] | BCR-stimulated human B-cells [4] |
| RO9021 | SYK (upstream of BTK) | Data shown, IC₅₀ not specified [5] | BCR-stimulated human B-cells in whole blood [5] |
The following are the standard experimental methodologies used in the cited research to validate the reduction of CD69 expression by BTK inhibitors.
The diagram below illustrates the mechanism by which this compound and other BTK inhibitors block B-cell receptor signaling and subsequent CD69 expression.
This pathway shows that this compound acts as a selective and reversible inhibitor of BTK. By binding to BTK, it prevents the phosphorylation and activation of downstream signaling components like PLCγ2, thereby interrupting the cascade that leads to the expression of activation markers like CD69 [6] [7] [1].